3-(4-Methoxyphenyl)acryloyl chloride
Description
The exact mass of the compound 3-(4-Methoxyphenyl)acryloyl chloride is 196.0291072 g/mol and the complexity rating of the compound is 193. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Methoxyphenyl)acryloyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)acryloyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOJOQBYEAVATL-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42996-84-9 | |
| Record name | trans-4-Methoxycinnamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Procedure for esterification using 3-(4-Methoxyphenyl)acryloyl chloride
Application Note: High-Efficiency Esterification Strategies using 3-(4-Methoxyphenyl)acryloyl Chloride
Executive Summary
This technical guide details the optimal protocols for utilizing 3-(4-Methoxyphenyl)acryloyl chloride (also known as 4-Methoxycinnamoyl chloride ) in esterification reactions. This reagent is a critical intermediate in the synthesis of UV-B filters (e.g., octyl methoxycinnamate analogs), liquid crystalline polymers, and bioactive stilbenoid derivatives.
Unlike direct Fisher esterification, the use of this acid chloride drives reactions to completion under mild conditions, provided that moisture is rigorously excluded. This guide focuses on a Nucleophilic Catalysis approach using DMAP to accelerate reaction rates by up to
Chemical Context & Mechanism
The Reagent
-
CAS: 1702-55-2 (Acid Chloride)
-
Reactivity Profile: The carbonyl carbon is highly electrophilic due to the inductive withdrawal of the chlorine and the resonance stabilization of the conjugated alkene. However, the p-methoxy group donates electron density, making this specific acid chloride slightly less reactive (and more stable) than non-substituted cinnamoyl chlorides, yet still highly susceptible to hydrolysis.
Mechanistic Pathway (DMAP Catalysis)
While triethylamine (
-
Activation: DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium salt.
-
Transfer: The alcohol attacks this intermediate more rapidly than the free acid chloride.
-
Regeneration: DMAP is displaced and enters the cycle again.
Figure 1: Catalytic cycle showing the activation of 3-(4-Methoxyphenyl)acryloyl chloride by DMAP.
Pre-Reaction Planning
Solvent Selection
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | Optimal | Excellent solubility for acid chloride and ester products. Easy workup (low BP). |
| Tetrahydrofuran (THF) | Good | Use for polar alcohols. Must be anhydrous and inhibitor-free to prevent side reactions. |
| Toluene | Moderate | Higher boiling point allows for reflux if the substrate is sterically hindered. |
| DMF | Avoid | Can react with acid chlorides (Vilsmeier-Haack type side reactions) if not strictly controlled. |
Stoichiometry Guidelines
Due to the moisture sensitivity of the reagent, a slight excess is required to account for adventitious hydrolysis.
-
Alcohol (Limiting Reagent): 1.0 equiv[1]
-
Acid Chloride: 1.1 – 1.2 equiv
-
Triethylamine (Base): 1.5 – 2.0 equiv (Must neutralize HCl generated)
-
DMAP (Catalyst): 0.1 – 0.2 equiv (10-20 mol%)
Protocol: Standard Esterification (DCM Method)
Objective: Synthesis of an ester from a primary/secondary alcohol and 3-(4-Methoxyphenyl)acryloyl chloride.
Reagents & Equipment
-
3-(4-Methoxyphenyl)acryloyl chloride (Solid, keep stored in freezer/desiccator).
-
Target Alcohol (Dried, if liquid, over molecular sieves).
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Argon or Nitrogen balloon.
Step-by-Step Procedure
-
Setup (Inert Atmosphere):
-
Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Cap with a rubber septum and flush with Argon/Nitrogen for 15 minutes.
-
-
Solvation:
-
Add the Alcohol (1.0 equiv), TEA (1.5 equiv), and DMAP (0.1 equiv) to the flask.
-
Add Anhydrous DCM via syringe (Concentration ~0.1 M to 0.2 M with respect to alcohol).
-
Cool the mixture to 0°C using an ice bath. Note: Cooling controls the exotherm of the initial addition.
-
-
Addition of Acid Chloride:
-
Dissolve 3-(4-Methoxyphenyl)acryloyl chloride (1.2 equiv) in a separate vial with a minimum amount of DCM.
-
Add this solution dropwise to the reaction flask over 10–15 minutes.
-
Observation: A white precipitate (TEA·HCl salts) will begin to form immediately.
-
-
Reaction Phase:
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours .
-
QC Check: Monitor by TLC. The acid chloride typically runs faster than the alcohol. Look for the disappearance of the alcohol spot.
-
-
Quench & Workup:
-
Dilute with excess DCM.
-
Wash 1: 1M HCl (or 10% Citric Acid) – Crucial step to remove DMAP and TEA.
-
Wash 2: Saturated
– Removes unreacted acid chloride (hydrolyzed to acid). -
Wash 3: Brine.[1]
-
Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallization (Ethanol/Hexane) is often possible due to the crystallinity of cinnamate derivatives.
-
Alternatively, flash column chromatography (Hexane:EtOAc).
-
Figure 2: Operational workflow for the esterification process.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Acid Chloride | Ensure Acid Chloride is fresh (white/yellow solid, not sticky). Increase equivalents to 1.5. |
| New Spot on Baseline | Hydrolyzed Acid (Byproduct) | The acid chloride hydrolyzed to 4-methoxycinnamic acid. Remove via |
| Cloudiness in Product | Residual Salts | Incomplete aqueous workup. Ensure the organic layer is clear before drying. |
| No Reaction (Hindered) | Steric Bulk | Switch solvent to Toluene and heat to 80°C . Increase DMAP to 0.5 equiv. |
NMR Validation (Self-Validating Signature):
-
Proton NMR: Look for the characteristic trans-alkene doublets.
-
~7.6 ppm (d, J=16 Hz,
-proton) -
~6.3 ppm (d, J=16 Hz,
-proton)
-
~7.6 ppm (d, J=16 Hz,
-
Shift: The
-proton signal will shift downfield compared to the alcohol starting material, confirming ester formation.
Safety & Handling
-
Corrosivity: 3-(4-Methoxyphenyl)acryloyl chloride releases HCl upon contact with moisture (lungs, eyes, skin). Handle only in a fume hood.
-
Water Reactivity: Violent reaction with water.[6][7] Do not dispose of excess reagent directly into aqueous waste; quench with ice/bicarb first.
-
Storage: Store at 2–8°C under inert gas. If the solid turns into a dark oil, it has likely polymerized or hydrolyzed and should be discarded.
References
-
Sigma-Aldrich. 3-(4-Methoxyphenyl)acryloyl chloride Product Specification & Safety Data Sheet.[6]Link
-
BenchChem. Reaction Mechanisms of Acryloyl Chloride Derivatives.Link
-
Liyana Pathiranage, A., et al. (2018).[8][9] "Esterification, Purification and Identification of Cinnamic Acid Esters." Journal of Laboratory Chemical Education.[9]Link
-
Neises, B. & Steglich, W. (1978).[4] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.[4] (Foundational reference for DMAP catalysis mechanism). Link
-
Pratiwi, R., et al. (2018). "Comparison of Esterification and Transesterification Method in Synthesis of Octyl p-Methoxycinnamate." Rasayan Journal of Chemistry.Link
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Application Note: Synthesis of p-Methoxycinnamoyl Chloride via Oxalyl Chloride Activation
Abstract
This application note details the protocol for synthesizing p-methoxycinnamoyl chloride (CAS: 34446-64-5) from p-methoxycinnamic acid using oxalyl chloride catalyzed by N,N-dimethylformamide (DMF). Unlike thionyl chloride (
Mechanistic Insight: The Catalytic Cycle
The transformation relies on the Vilsmeier-Haack reaction mechanism. DMF acts not merely as a solvent but as a nucleophilic catalyst.
-
Activation: Oxalyl chloride reacts with DMF to form the active Vilsmeier chloroiminium intermediate , releasing CO and
. -
Substitution: The carboxylate oxygen of p-methoxycinnamic acid attacks the highly electrophilic chloroiminium species.
-
Chlorination: Chloride ion attacks the activated carbonyl, expelling the regenerated DMF catalyst and yielding the acid chloride.
Figure 1: Catalytic Cycle & Reaction Pathway
Caption: The DMF-catalyzed conversion of carboxylic acid to acid chloride using oxalyl chloride. Note the regeneration of DMF, allowing for substoichiometric use.
Material Specifications & Safety
Reagents
| Reagent | CAS No. | Equiv. | Role | Purity Req. |
| p-Methoxycinnamic Acid | 830-09-1 | 1.0 | Substrate | >98%, Dry |
| Oxalyl Chloride | 79-37-8 | 1.2 | Chlorinating Agent | Reagent Grade |
| DMF | 68-12-2 | 0.05 | Catalyst | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | N/A | Solvent | Anhydrous (<50 ppm H2O) |
Critical Safety Hazards
-
Carbon Monoxide (CO): This reaction generates stoichiometric quantities of CO. All operations must be performed in a high-efficiency fume hood.
-
Pressure Buildup: The reaction releases three moles of gas (CO,
, HCl) for every mole of oxalyl chloride reacted. Never seal the reaction vessel completely; use a bubbler to vent gases. -
Moisture Sensitivity: The product hydrolyzes rapidly. All glassware must be flame-dried or oven-dried (120°C).
Experimental Protocol
Setup
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter connected to an oil bubbler (to monitor gas evolution).
-
Flush the system with dry nitrogen for 15 minutes.
-
Charge the flask with p-methoxycinnamic acid (5.0 g, 28.0 mmol) .
-
Add anhydrous DCM (50 mL) . The acid may not dissolve completely; a suspension is normal at this stage.
-
Add DMF (2 drops, approx. 0.1 mL) via syringe.
-
Cool the mixture to 0°C using an ice/water bath.
Reaction
-
Charge the addition funnel with oxalyl chloride (2.9 mL, 33.6 mmol, 1.2 equiv) diluted in DCM (10 mL) .
-
Dropwise Addition: Add the oxalyl chloride solution slowly over 20 minutes.
-
Observation: Vigorous bubbling (gas evolution) will occur immediately. The suspension should begin to clear as the acid chloride forms (which is more soluble in DCM).
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 2 to 3 hours .
-
Endpoint: The reaction is complete when gas evolution ceases and the solution becomes clear/homogeneous.
-
Workup & Isolation
-
Concentration: Transfer the solution to a rotary evaporator.
-
Evaporate the solvent and excess oxalyl chloride at reduced pressure (bath temp < 30°C).
-
Note: Use a secondary trap with NaOH solution to neutralize HCl vapors before they reach the pump.
-
-
Co-evaporation: To ensure removal of all oxalyl chloride, re-dissolve the residue in dry DCM (10 mL) and re-evaporate (repeat 2x).
-
Final Product: The residue is p-methoxycinnamoyl chloride, typically a pale yellow solid (MP: ~50°C).
Figure 2: Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Validation & Quality Control (Self-Validating System)
Direct analysis of acid chlorides on silica gel (TLC) is unreliable due to hydrolysis. The most robust validation method is Derivatization .
Methanol Quench Protocol
-
Take a small aliquot (50 µL) of the reaction mixture.
-
Quench into a vial containing anhydrous Methanol (0.5 mL) .
-
Wait 5 minutes. The acid chloride converts quantitatively to Methyl p-methoxycinnamate .
-
Analyze this methyl ester via TLC or NMR.
Analytical Data (Methyl Ester Derivative)
Compare your quenched sample against these standard values to confirm conversion.
| Property | Value | Notes |
| TLC ( | ~0.5 | 20% EtOAc in Hexanes (Acid |
| 1H NMR (Vinyl) | Trans-alkene proton (beta) | |
| 1H NMR (Vinyl) | Trans-alkene proton (alpha) | |
| 1H NMR (OMe) | Methyl ester peak (distinct from acid) |
If the NMR of the quenched sample shows the methyl ester peaks and no carboxylic acid peaks, the acid chloride synthesis was 100% successful.
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Reaction remains cloudy | Incomplete reaction or wet solvent | Add 0.2 equiv more oxalyl chloride; ensure DCM is anhydrous. |
| Product turns purple/dark | Polymerization or decomposition | Keep temperature < 30°C during evaporation. Store in freezer. |
| No gas evolution | Bad Oxalyl Chloride or no DMF | Check reagent quality. Ensure DMF was added (catalyst is essential). |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids. The Journal of Organic Chemistry, 43(20), 3972-3974.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53401772, 4-Methoxycinnamic acid chloride.
-
Sigma-Aldrich. (2023). Safety Data Sheet: Oxalyl Chloride.
Application Note: High-Yield Preparation of 4-Methoxycinnamamides via Acid Chloride Activation
[1]
Executive Summary
Substituted cinnamamides, particularly 4-methoxycinnamamides , represent a privileged scaffold in medicinal chemistry, exhibiting potent anticonvulsant , anti-inflammatory , and TRPV1 antagonist properties.[1] While peptide coupling reagents (e.g., EDC, HATU) offer mild conditions, the acid chloride route remains the gold standard for scalability, cost-efficiency, and atom economy in industrial and semi-preparative settings.
This application note provides a rigorous, field-tested protocol for converting 4-methoxycinnamic acid to its corresponding amides via a 4-methoxycinnamoyl chloride intermediate. We address critical process parameters often omitted in standard texts, including the catalytic role of DMF in chlorination and the suppression of competitive hydrolysis during amidation.
Mechanistic Principles & Workflow
The transformation proceeds through a Nucleophilic Acyl Substitution . The reaction is split into two distinct phases to prevent the hydrolysis of the highly reactive acid chloride intermediate.
Phase 1: Vilsmeier-Haack Activation
Direct reaction of thionyl chloride (
Phase 2: Schotten-Baumann Amidation
The acid chloride reacts with a primary or secondary amine.[2] A base (Triethylamine or Pyridine) is essential to scavenge the liberated HCl, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.
Figure 1: Reaction pathway utilizing DMF-catalyzed chlorination followed by base-mediated amidation.[1][3]
Pre-Experimental Considerations
Reagent Selection Strategy
| Component | Recommendation | Rationale (Causality) |
| Chlorinating Agent | Thionyl Chloride ( | Superior to Oxalyl Chloride for this specific substrate due to higher boiling point ( |
| Catalyst | DMF (anhydrous) | Essential.[1] Without DMF, the electron-donating methoxy group stabilizes the carboxylic acid, significantly slowing the attack of |
| Solvent (Step 1) | Toluene or Neat | Toluene allows for azeotropic removal of residual |
| Base (Step 2) | Triethylamine ( | Preferred over Pyridine for easier removal during aqueous workup (TEA is less soluble in water than Pyridine, but its salt is highly water-soluble).[1] |
Safety Directives
-
Gas Evolution: The reaction generates copious amounts of
and gas. A gas scrubber (NaOH trap) is mandatory . -
Exotherm: The addition of acid chloride to amine is highly exothermic. Strict temperature control (
) is required to prevent decomposition.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Methoxycinnamoyl Chloride
Target: Isolation of the activated intermediate.[1]
Materials:
-
4-Methoxycinnamic acid (10.0 g, 56.1 mmol)[1]
-
Thionyl Chloride (20 mL, ~275 mmol, Excess)[1]
-
N,N-Dimethylformamide (DMF) (5 drops)[1]
-
Toluene (anhydrous, 50 mL) - Optional, can run neat[1]
Procedure:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or
inlet. Connect the top of the condenser to a gas trap containing 1M NaOH. -
Charging: Add 4-methoxycinnamic acid and Toluene (if using) to the flask.
-
Activation: Add Thionyl Chloride carefully via syringe. Add 5 drops of DMF. Note: Vigorous bubbling will occur immediately.[1]
-
Reflux: Heat the mixture to reflux (
oil bath) for 3 hours . The solution should turn clear and yellow.[3]-
Endpoint Check: No solid acid should remain.
-
-
Isolation: Allow to cool to RT. Concentrate the mixture under reduced pressure (Rotovap) to remove Toluene and excess
.-
Critical Step: Add fresh Toluene (20 mL) and re-evaporate. Repeat twice. This "azeotropic" chase ensures all acidic
and are removed, which would otherwise degrade the amine in the next step.
-
-
Result: The acid chloride is obtained as a yellow solid (mp ~50°C) or semi-solid oil. Use immediately for Protocol B.
Protocol B: General Amidation (Schotten-Baumann Conditions)
Target: Synthesis of N-substituted 4-methoxycinnamamide.[1]
Materials:
-
Crude 4-Methoxycinnamoyl Chloride (from Protocol A)[1]
-
Primary/Secondary Amine (1.1 equivalents)[1]
-
Triethylamine (
) (1.5 equivalents)[1] -
Dichloromethane (DCM) (anhydrous, 100 mL)[1]
Procedure:
-
Preparation: Dissolve the crude acid chloride in 50 mL of anhydrous DCM under nitrogen.
-
Amine Setup: In a separate 250 mL RBF, mix the Amine and Triethylamine in 50 mL DCM. Cool this vessel to
(Ice/Water bath). -
Addition: Transfer the acid chloride solution into a dropping funnel. Add it dropwise to the cold amine solution over 20 minutes.
-
Why? Controlling addition rate prevents localized heating and double-acylation side products.[1]
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).
-
Workup (Purification Phase 1):
-
Wash organic layer with 1M HCl (2 x 50 mL)
Removes unreacted amine and TEA. -
Wash with Sat.
(2 x 50 mL) Removes any hydrolyzed cinnamic acid. -
Wash with Brine (1 x 50 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
Purification & Characterization
Crude cinnamamides often contain traces of the starting acid (hydrolysis product). Recrystallization is preferred over chromatography for scalability.
Recrystallization Solvent Guide
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Best for polar amides.[1] Heat to boil, cool slowly to |
| EtOAc / Hexane | High | Standard system. Dissolve in min. hot EtOAc, add Hexane until turbid. |
| Toluene | Medium | Good for very lipophilic derivatives. |
Analytical Validation[1]
-
1H NMR (CDCl3): Look for the diagnostic doublet of doublets for the alkene protons at
7.6 and 6.4 ppm ( , indicating trans-geometry retention). -
IR Spectroscopy: Strong Amide I band at
and absence of broad -OH stretch ( ) from the carboxylic acid.[1]
Troubleshooting (Expert Insights)
Issue 1: "Oiling Out" during Recrystallization
-
Cause: Impurities lowering the melting point or cooling too fast.
-
Solution: Re-dissolve in solvent, add a seed crystal, and cool extremely slowly (wrap flask in a towel). Alternatively, use a solvent pair (Solvent/Anti-solvent) like DCM/Hexane.
Issue 2: Low Yield / Recovery of Starting Acid
-
Cause: Incomplete formation of acid chloride or moisture entering the reaction.
-
Solution: Ensure the
reflux time is sufficient. If the acid chloride smells like after evaporation, it was not dried enough—residual generates acid upon water contact during workup.
Issue 3: Dark/Black Reaction Mixture
References
-
Synthesis of Cinnamoyl Chlorides: Matsumoto, T. (1960). The Synthesis of Cinnamoyl Chloride. Bulletin of the Chemical Society of Japan. [Link][1]
-
Bioactivity of 4-Methoxycinnamamides (Antimicrobial/Anticancer): Gunasekaran, M., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules. [Link]
-
General Amide Synthesis Protocols (Schotten-Baumann): Fisher Scientific.[1] Amide Synthesis - Reaction Protocols. [Link][1]
-
Recrystallization Techniques: Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link][1]
-
Anticonvulsant Activity of Cinnamamides: Bhat, M.A., et al. (2017). Synthesis and anticonvulsant activity of some new N-phenyl cinnamamide derivatives. [Link]
Synthesis of coumarin derivatives using 4-Methoxycinnamoyl chloride
Application Note: Targeted Synthesis of 3-(4-Methoxycinnamoyl)-4-hydroxycoumarin Scaffolds
Executive Summary
This application note details the protocol for synthesizing 3-(4-methoxycinnamoyl)-4-hydroxycoumarin (a Coumarin-Chalcone hybrid) using 4-methoxycinnamoyl chloride as the critical acylating agent.
While 4-methoxycinnamoyl chloride can be used to synthesize 4-arylcoumarins (neoflavones) via oxidative cyclization, its most high-value pharmaceutical application lies in the derivatization of the coumarin core to create hybrid pharmacophores . These conjugates combine the anticoagulant/antiviral properties of the coumarin scaffold with the antioxidant/anticancer properties of the cinnamoyl moiety.
This guide focuses on a two-stage workflow:
-
O-Acylation: Kinetic control synthesis of the coumarin ester.
-
Fries Rearrangement: Thermodynamic control rearrangement to the bioactive 3-cinnamoyl derivative.
Strategic Rationale & Mechanism
The Chemical Challenge
Direct C-acylation of 4-hydroxycoumarin at the 3-position is sterically and electronically challenging due to the competing nucleophilicity of the hydroxyl oxygen at position 4.
-
Direct Reaction: Reacting 4-hydroxycoumarin with 4-methoxycinnamoyl chloride in basic media yields the O-acylated ester (Kinetic Product).
-
The Solution: To achieve the C-3 functionalized "derivative" (Thermodynamic Product), a Lewis Acid-catalyzed Fries Rearrangement is required. This migration preserves the 4-hydroxy functionality, which is essential for biological binding affinity (e.g., Vitamin K epoxide reductase inhibition).
Mechanistic Pathway
The reaction proceeds via an initial nucleophilic acyl substitution at the oxygen, followed by an intramolecular electrophilic aromatic substitution facilitated by aluminum chloride (
Figure 1: Mechanistic pathway for the conversion of 4-hydroxycoumarin and 4-methoxycinnamoyl chloride into the C-3 functionalized hybrid.
Experimental Protocols
Reagent Preparation: 4-Methoxycinnamoyl Chloride
Note: Commercial acid chlorides often degrade. Fresh preparation is recommended for optimal yields.
-
Charge: Place 4-methoxycinnamic acid (10 mmol) in a dry round-bottom flask.
-
Chlorination: Add Thionyl Chloride (
, 15 mmol) dropwise under anhydrous conditions. -
Catalysis: Add 1-2 drops of DMF to catalyze the Vilsmeier-Haack type intermediate.
-
Reflux: Heat at 70°C for 3 hours until gas evolution (
) ceases. -
Isolation: Remove excess
under reduced pressure. Use the crude solid immediately.
Protocol A: Synthesis of the O-Acyl Intermediate
Objective: Selective esterification of the 4-hydroxyl group.
-
Reagents:
-
4-Hydroxycoumarin (1.62 g, 10 mmol)
-
4-Methoxycinnamoyl chloride (1.96 g, 10 mmol)
-
Pyridine (Dry, 15 mL)
-
Dichloromethane (DCM) (Optional co-solvent)
-
-
Procedure:
-
Dissolution: Dissolve 4-hydroxycoumarin in dry pyridine in a 50 mL flask equipped with a drying tube (
). -
Addition: Cool the solution to 0–5°C (Ice bath). Add 4-methoxycinnamoyl chloride portion-wise over 20 minutes. Critical: Exothermic reaction; temperature spikes promote side reactions.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Quench: Pour the reaction mixture into ice-cold HCl (1M, 100 mL) to neutralize pyridine.
-
Work-up: Filter the resulting precipitate.[1] Wash with cold water (
) and cold ethanol ( ). -
Drying: Dry in a vacuum desiccator.
-
Expected Yield: 85–92% (White/Pale Yellow Solid).
-
Protocol B: Fries Rearrangement to 3-Cinnamoyl Derivative
Objective: Migration of the cinnamoyl group from Oxygen to Carbon-3.
-
Reagents:
-
O-Acylated Intermediate (from Protocol A) (1.0 g)
-
Anhydrous Aluminum Chloride (
) (3.0 equivalents) -
Solvent: Nitrobenzene (High boiling point) or neat (solvent-free).
-
-
Procedure:
-
Setup: In a dry flask, mix the O-acylated ester with anhydrous
. -
Heating: Heat the mixture to 120°C for 2 hours.
-
Observation: The mixture will turn viscous and dark orange/red (formation of aluminum complex).
-
-
Hydrolysis: Cool to room temperature. Carefully add crushed ice followed by HCl (2M) to break the aluminum complex.
-
Extraction: Extract with Ethyl Acetate (
). -
Purification: The crude product often contains unreacted ester. Purify via recrystallization from Glacial Acetic Acid or Column Chromatography (Silica Gel 60).
-
Data Analysis & Validation
Spectral Validation (Expected Signals)
To confirm the success of the rearrangement (Protocol B) vs. the ester (Protocol A), analyze the shift in the carbonyl and hydroxyl signals.
| Feature | O-Acyl Intermediate (Precursor) | C-Acyl Product (3-Cinnamoyl) |
| IR: Lactone C=O | ~1770 cm⁻¹ (High shift due to ester) | ~1710 cm⁻¹ (Coumarin lactone) |
| IR: Ketone C=O | N/A (Ester C=O at ~1740 cm⁻¹) | ~1620 cm⁻¹ (Chelated ketone) |
| ¹H NMR: -OH | Absent (or very weak if wet) | ~18.0 ppm (Sharp singlet, H-bonded) |
| ¹H NMR: C-3 H | ~6.5 ppm (Singlet) | Absent (Substituted) |
| ¹H NMR: Alkene | Doublets (J=16Hz, Trans) | Doublets (J=16Hz, Trans) |
Optimization Parameters
The following table summarizes solvent effects on the Fries rearrangement yield, based on field data for similar phenolic esters.
| Solvent System | Temperature | Yield (%) | Notes |
| Nitrobenzene | 120°C | 65-75% | Standard. Difficult to remove solvent. |
| Solvent-Free | 130°C | 70-80% | Green chemistry approach. Requires efficient stirring. |
| Chlorobenzene | 130°C (Reflux) | 40-50% | Lower yield due to lower solubility of |
| POCl₃ | 100°C | 60-70% | Acts as both solvent and catalyst. |
Troubleshooting & Critical Control Points
-
Moisture Sensitivity (Protocol B):
is highly hygroscopic. If the catalyst is deactivated by moisture, the rearrangement will fail, yielding only hydrolyzed 4-hydroxycoumarin.-
Corrective Action: Use fresh bottles of
or sublime before use. Perform reaction under Nitrogen atmosphere.
-
-
Regioselectivity: If the temperature in Protocol B is too low (<80°C), the rearrangement may not occur. If too high (>160°C), the coumarin ring may open or polymerize.
-
Control: Maintain oil bath at exactly 120°C ± 5°C.
-
-
Purification: The 3-cinnamoyl derivative is highly lipophilic and chelates metals.
-
Tip: Acid wash (HCl) during workup is critical to remove all Aluminum salts which can cause streaking on TLC.
-
References
-
Jung, J., et al. (2018).[2] "Recent Advances in Synthesis of 4-Arylcoumarins." Molecules, 23(10), 2417.[2] Link
-
Mustafa, Y. F., et al. (2020).[1] "Synthesis and Biological Activities of 3,5-Disubstituted-4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin." Systematic Reviews in Pharmacy, 11(6), 719-726. Link
-
Gaikwad, S. V., et al. (2016). "Chemoselective C-Benzoylation of Phenols by Using AlCl3 Under Solvent-Free Conditions." International Journal of Chemical Sciences, 14(1). Link
-
Lončarić, M., et al. (2020). "Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials." Biomolecules, 10(1), 151. Link
-
Hunt, I. "Chapter 24: Acylation of Phenols - Fries Rearrangement." Department of Chemistry, University of Calgary. Link
Sources
Application Note: Optimized Friedel-Crafts Acylation with 3-(4-Methoxyphenyl)acryloyl Chloride
This Application Note is structured to guide researchers through the nuanced challenges of using 3-(4-Methoxyphenyl)acryloyl chloride (also known as p-methoxycinnamoyl chloride) in Friedel-Crafts acylation. Unlike simple acetyl chloride, this reagent possesses an extended conjugated system and an acid-sensitive ether linkage, requiring a tailored approach to prevent polymerization and demethylation.
Executive Summary
The Friedel-Crafts acylation of arenes with 3-(4-methoxyphenyl)acryloyl chloride is the primary route for synthesizing methoxy-chalcones, which are privileged scaffolds in medicinal chemistry (anticancer, anti-inflammatory). However, this reaction presents two specific failure modes not seen in standard acylations:
-
Demethylation: Strong Lewis acids (e.g., AlCl
) can cleave the p-methoxy ether, yielding phenolic byproducts. -
Michael Addition/Polymerization: The
-unsaturated ketone product can undergo side reactions if the Lewis acid concentration is too high or the temperature is uncontrolled.
This guide provides a Catalyst Selection Matrix and two distinct protocols: Method A (SnCl
Mechanistic Insight & Catalyst Selection
The "Push-Pull" Electronic Challenge
The 3-(4-methoxyphenyl)acryloyl chloride reagent forms a resonance-stabilized acylium ion. The p-methoxy group donates electron density through the conjugated double bond, making the acylium center less electrophilic than a standard benzoyl cation.
-
Consequence: You need a sufficiently strong Lewis acid to drive the reaction, but one mild enough to leave the methoxy group intact.
Catalyst Decision Matrix
Use this table to select the appropriate protocol for your substrate.
| Parameter | Tin(IV) Chloride (SnCl | Aluminum Chloride (AlCl | Triflic Acid (TfOH) |
| Lewis Acidity | Moderate (Soft) | Strong (Hard) | Superacid (Brønsted) |
| Substrate Scope | Activated Arenes (Anisole, Toluene, Thiophene) | Unactivated Arenes (Benzene, Halobenzenes) | Acid-Stable Arenes |
| Risk of Demethylation | Low (Recommended) | High (Requires < 0°C) | Low |
| Handling | Fuming liquid (easy to dispense) | Hygroscopic solid | Corrosive liquid |
| Key Advantage | Preserves methoxy groups & double bonds. | Drives difficult reactions. | Metal-free; Green chemistry. |
Visualizing the Reaction Pathway
The following diagram illustrates the formation of the resonance-stabilized acylium ion and the critical "branch point" where side reactions (demethylation) occur.
Figure 1: Reaction pathway showing the resonance-stabilized acylium intermediate.[1][2][3] Note the dashed line indicating the demethylation risk pathway if conditions are too harsh.
Experimental Protocols
Protocol A: SnCl -Mediated Acylation (Recommended)
For activated substrates (e.g., Anisole, Mesitylene, Thiophene).
Rationale: SnCl
Reagents:
-
3-(4-Methoxyphenyl)acryloyl chloride: 1.0 equiv (e.g., 5.0 mmol)
-
Substrate (e.g., Anisole): 1.1 equiv
-
Tin(IV) Chloride (SnCl
): 1.2 equiv (1.0 M solution in DCM is preferred) -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add the acid chloride (1.0 equiv) and the arene substrate (1.1 equiv) to the flask. Dissolve in anhydrous DCM (5 mL/mmol).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Add SnCl
(1.2 equiv) dropwise via syringe over 10 minutes.-
Observation: The solution will likely turn a deep orange or red color. This is the characteristic "chalcone-Lewis acid" complex and is normal.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C). Stir for an additional 2–4 hours.
-
QC Check: Monitor by TLC. The acid chloride spot (high Rf) should disappear.
-
-
Quenching: Pour the reaction mixture into a beaker containing ice-water (50 mL) and concentrated HCl (2 mL). Stir vigorously for 15 minutes to break the tin complex.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organics with 1M NaOH (to remove unreacted acid), water, and brine. Dry over Na
SO .
Protocol B: AlCl -Mediated Acylation (High Reactivity)
For unactivated substrates (e.g., Benzene, Fluorobenzene).
Rationale: Benzene requires the stronger Lewis acidity of Aluminum. To prevent demethylation, strictly control the stoichiometry and temperature.
Reagents:
-
3-(4-Methoxyphenyl)acryloyl chloride: 1.0 equiv
-
Substrate (e.g., Benzene): 5.0 equiv (acts as solvent/reactant) or 1.1 equiv in DCM.
-
Aluminum Chloride (AlCl
): 1.1 equiv (Do not use large excess) -
Solvent: DCM or excess substrate.
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck flask equipped with an addition funnel and N
line. -
Catalyst Slurry: Suspend AlCl
(1.1 equiv) in anhydrous DCM (or benzene) at 0 °C . -
Addition: Dissolve the acid chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the AlCl
slurry over 30 minutes.-
Critical: Keep internal temperature < 5 °C.
-
-
Reaction: Stir at 0–5 °C for 2 hours. Do not reflux. Refluxing with AlCl
is the primary cause of methoxy cleavage in this system. -
Quenching: Slowly pour the reaction mixture onto a mixture of ice and dilute HCl.
-
Caution: Exothermic reaction with HCl gas evolution.
-
-
Workup: Standard extraction as in Protocol A.
Quantitative Data & Troubleshooting
Expected Yields & Selectivity
| Substrate | Catalyst | Conditions | Yield (%) | Major Product |
| Anisole | SnCl | DCM, 25°C, 4h | 85-92% | para-acylation |
| Benzene | AlCl | DCM, 0°C, 2h | 70-80% | Chalcone |
| Benzene | AlCl | Reflux, 2h | 40-50% | Phenolic byproducts (Demethylated) |
Troubleshooting Guide
-
Problem: Product is a solid that won't dissolve during workup.
-
Solution: Chalcones can be quite insoluble. Add a small amount of ethyl acetate during the extraction or filter the solid directly if it precipitates from the biphasic quench mixture.
-
-
Problem: "Gooey" polymer formation.
-
Cause: The double bond polymerized.
-
Fix: Add a radical inhibitor (e.g., BHT, 1 mol%) to the reaction mixture or lower the reaction temperature. Ensure the Lewis acid is not in large excess (>1.5 equiv).
-
-
Problem: Deep red color persists after quenching.
-
Cause: Incomplete hydrolysis of the Lewis acid complex.
-
Fix: Increase the stirring time with 1M HCl. The color should transition to pale yellow (the color of the free chalcone).
-
References
-
Friedel-Crafts Acyl
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Demethyl
- Source: Chem-Station.
-
URL:[Link]
-
Use of SnCl
for Sensitive Substrates- Source: Royal Society of Chemistry (RSC). "Me3P complexes of p-block Lewis acids SnCl4.
-
URL:[Link]
-
Intramolecular Variants (Green Chemistry)
- Chalcone Synthesis Overview Source: BenchChem. "A Technical Guide to the Synthesis of 4'-Methoxychalcone."
Sources
- 1. byjus.com [byjus.com]
- 2. byjus.com [byjus.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
Application Note & Protocol: Methoxy-Substituted Cinnamoyl Chlorides for Advanced Polymer Cross-linking
Introduction: Harnessing Light for Advanced Material Design
Photo-crosslinkable polymers represent a cornerstone of "smart material" innovation, offering the ability to transition from a soluble or thermoplastic state to a robust, insoluble network upon light exposure.[1] This process, known as photopolymerization, provides exceptional spatial and temporal control, enabling rapid curing at ambient temperatures without the need for harsh solvents or excessive heat.[1] Among the various photo-responsive moieties, the cinnamoyl group is a well-established and versatile tool for imparting these properties to a diverse range of polymers.[1][2]
The core mechanism of this technology lies in the [2+2] cycloaddition of the carbon-carbon double bonds of two adjacent cinnamoyl groups when irradiated with UV light (typically at wavelengths greater than 260 nm).[1][3] This reaction results in the formation of a stable cyclobutane ring, which acts as a cross-link between polymer chains.[1][4] A unique feature of this system is its potential for reversibility; exposure to shorter wavelength UV light (<260 nm) can promote the cleavage of these cyclobutane rings, offering a pathway to tunable material properties.[1][3]
This application note focuses on the use of methoxy-substituted cinnamoyl chlorides for the functionalization and subsequent cross-linking of polymers. The introduction of methoxy groups onto the phenyl ring of the cinnamoyl moiety can significantly influence the photophysical properties of the chromophore, potentially altering the efficiency and kinetics of the photocycloaddition reaction.[5][6][7] These tailored properties are of great interest for applications in fields such as drug delivery, tissue engineering, and photolithography, where precise control over material characteristics is paramount.[1][8][9][10]
This guide provides a comprehensive overview of the synthesis of methoxy-cinnamoylated polymers and the subsequent photocross-linking process, with a focus on explaining the rationale behind experimental choices to ensure both technical accuracy and practical success.
I. Synthesis of Methoxy-Cinnamoylated Polymer
The foundational step in creating a photo-crosslinkable polymer system is the covalent attachment of the methoxy-cinnamoyl moiety to a base polymer. This is typically achieved through the reaction of a methoxy-substituted cinnamoyl chloride with a polymer containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. The following protocol details the esterification of a hydroxyl-containing polymer, such as Poly(vinyl alcohol) (PVA), as a representative example.
Protocol 1: Synthesis of Poly(vinyl alcohol)-co-(vinyl methoxycinnamate)
This protocol describes the esterification of Poly(vinyl alcohol) with a methoxy-substituted cinnamoyl chloride.
Materials and Equipment:
-
Poly(vinyl alcohol) (PVA)
-
Methoxy-substituted cinnamoyl chloride (e.g., 4-methoxycinnamoyl chloride)
-
Anhydrous N,N-Dimethylformamide (DMF)[11]
-
Anhydrous Pyridine
-
Methanol (for precipitation)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Nitrogen or Argon inert atmosphere setup
-
Stir plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Experimental Workflow:
Figure 1: Workflow for the synthesis of a photo-responsive polymer.
Detailed Procedure:
-
Polymer Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the base polymer (e.g., PVA) in a suitable solvent system. A common choice is a mixture of anhydrous DMF and pyridine. The pyridine acts as a base to neutralize the HCl generated during the esterification reaction. The concentration of the polymer solution will depend on its molecular weight and solubility.
-
Reagent Preparation: In a separate, dry container, dissolve the methoxy-substituted cinnamoyl chloride in a minimal amount of anhydrous DMF. The amount of cinnamoyl chloride added will determine the final degree of substitution (DS) on the polymer.
-
Reaction: Cool the polymer solution to 0°C using an ice bath. While stirring vigorously, slowly add the solution of methoxy-cinnamoyl chloride dropwise. Causality: A slow, cold addition minimizes side reactions and helps to control the exotherm of the reaction.
-
Overnight Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight to ensure the reaction goes to completion.
-
Precipitation and Purification: Pour the reaction mixture into a large volume of a non-solvent, such as methanol, while stirring vigorously. This will cause the functionalized polymer to precipitate.[1]
-
Washing: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted reagents and byproducts.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
II. Photo-crosslinking of the Functionalized Polymer
Once the polymer is functionalized with the photo-active methoxy-cinnamoyl groups, it can be processed into a desired form (e.g., a thin film) and subsequently cross-linked by exposure to UV radiation.
Protocol 2: Photo-crosslinking of a Polymer Film
This protocol describes the cross-linking of a thin film of the synthesized polymer.
Materials and Equipment:
-
Synthesized photo-responsive polymer (e.g., PVA-methoxycinnamate)
-
Suitable solvent (e.g., DMF, water, depending on the polymer's solubility)
-
Substrate (e.g., glass slide, quartz plate)
-
Spin coater or casting knife
-
UV lamp (emitting at >260 nm, e.g., a high-pressure mercury lamp)[1]
-
UV-Vis Spectrophotometer
-
FT-IR Spectrometer
Experimental Workflow:
Figure 2: General workflow for the photo-crosslinking of a polymer film.
Detailed Procedure:
-
Film Preparation: Dissolve the functionalized polymer in a suitable solvent to create a solution of the desired concentration. Cast a thin film onto a substrate using a spin coater or by solvent casting.[1]
-
Drying: Thoroughly dry the film to remove the solvent, typically in a vacuum oven at a moderate temperature.[1]
-
UV Exposure: Expose the polymer film to UV radiation (λ > 260 nm). The exposure time will depend on the lamp intensity, the film thickness, and the degree of substitution of the cinnamoyl groups.[1] The progress of the cross-linking reaction can be monitored in real-time using a UV-Vis spectrophotometer by observing the decrease in the characteristic absorbance peak of the cinnamoyl group (around 270-320 nm).[1]
-
Analysis: After irradiation, the cross-linked film should be insoluble in solvents in which the original functionalized polymer was soluble.[1]
Mechanism of Cross-linking:
The underlying chemical transformation is a [2+2] cycloaddition reaction between the alkene moieties of two adjacent methoxy-cinnamoyl groups on different polymer chains.
Figure 3: Mechanism of photo-crosslinking via [2+2] cycloaddition.
III. Characterization of Cross-linked Polymers
A thorough characterization of the cross-linked polymer network is crucial to validate the success of the process and to understand the properties of the resulting material.
| Parameter | Analytical Technique | Purpose |
| Functionalization | FT-IR Spectroscopy, ¹H NMR Spectroscopy | To confirm the presence of the methoxy-cinnamoyl group on the polymer backbone. |
| Cross-linking | UV-Vis Spectroscopy, FT-IR Spectroscopy | To monitor the disappearance of the C=C double bond of the cinnamoyl group upon UV irradiation.[1] |
| Gel Content | Swelling Test | To determine the fraction of the polymer that has been successfully incorporated into the insoluble network.[12] |
| Swelling Ratio | Swelling Test | To characterize the cross-linking density of the polymer network.[12][13] |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | To assess the thermal stability and transitions of the cross-linked polymer.[14] |
| Mechanical Properties | Tensile Testing, Dynamic Mechanical Analysis (DMA) | To measure the strength, elasticity, and viscoelastic properties of the cross-linked material.[14][15] |
Protocol 3: Determination of Gel Content and Swelling Ratio
This protocol provides a method to quantify the extent of cross-linking.
Procedure:
-
Initial Weighing: Weigh a dried sample of the cross-linked polymer film (W_initial).
-
Solvent Extraction: Immerse the film in a solvent that is known to dissolve the un-cross-linked, functionalized polymer. Allow it to soak for a specified period (e.g., 24 hours) to extract the soluble fraction.[16]
-
Drying and Weighing (Gel Content): Carefully remove the film, dry it to a constant weight in a vacuum oven, and weigh it again (W_dry). The gel content is calculated as: Gel Content (%) = (W_dry / W_initial) x 100%
-
Swelling and Weighing (Swelling Ratio): Immerse a pre-weighed dry sample (W_dry) in a suitable solvent and allow it to swell to equilibrium (e.g., 24 hours). Remove the swollen sample, gently blot the surface to remove excess solvent, and weigh it (W_swollen). The swelling ratio can be calculated in various ways, for instance, as the ratio of the weight of the swollen polymer to the weight of the dry polymer. A lower swelling ratio generally indicates a higher cross-link density.[12]
IV. Applications and Future Perspectives
The ability to precisely control the cross-linking process using light opens up a vast array of applications for polymers functionalized with methoxy-substituted cinnamoyl groups.
-
Drug Delivery: Photo-crosslinkable hydrogels can be used to encapsulate therapeutic agents. The cross-linking process can be performed in situ, allowing for the formation of a drug-eluting depot with tunable release kinetics.[8][10][17][18] The degradation of the polymer network can be designed to control the long-term release of the encapsulated drug.[19]
-
Tissue Engineering: These materials can be used as scaffolds for tissue regeneration.[8][18] The spatial control afforded by photopolymerization allows for the creation of complex, 3D structures that can mimic the native extracellular matrix.[10]
-
Microneedles and Implants: The enhanced mechanical properties and stability of cross-linked polymers make them suitable for fabricating microneedles for transdermal drug delivery and for creating biocompatible implantable devices.[9]
The ongoing research in this field is focused on developing new photoinitiator systems, exploring the use of visible light for cross-linking to enhance biocompatibility, and designing novel polymer architectures to achieve even greater control over material properties.[20] The use of methoxy-substituted cinnamoyl chlorides provides an additional level of tunability, allowing for the fine-tuning of the photo-response to meet the demands of increasingly sophisticated applications.
V. References
-
Synthesis and Characterization of Photo-Cross-Linked Networks Based on l-Lactide/Serine Copolymers. (n.d.). Google Scholar. Retrieved February 15, 2026, from
-
Crosslink Density Determination Analytical Techniques. (n.d.). Jordi Labs. Retrieved February 15, 2026, from
-
Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates. (2019, September 30). Journal of the Korean Society of Industrial and Engineering Chemistry. Retrieved February 15, 2026, from
-
Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates. (2019, September 30). Journal of the Korean Society of Industrial and Engineering Chemistry. Retrieved February 15, 2026, from
-
Application Notes: Synthesis of Photo-crosslinkable Polymers using trans-4-Nitrocinnamoyl Chloride. (n.d.). Benchchem. Retrieved February 15, 2026, from
-
Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques. (n.d.). SciELO. Retrieved February 15, 2026, from
-
Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. (n.d.). PMC. Retrieved February 15, 2026, from
-
Recent Advances in Photo-Crosslinkable Hydrogels for Biomedical Applications. (2019, January 15). Taylor & Francis Online. Retrieved February 15, 2026, from
-
Intramolecular [2+2] photocycloaddition of cinnamate. (n.d.). ResearchGate. Retrieved February 15, 2026, from
-
Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives. (2021, August 25). ACS. Retrieved February 15, 2026, from
-
Crosslinked Polymer Analysis. (n.d.). ResolveMass Laboratories Inc.. Retrieved February 15, 2026, from
-
[2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst. (2015, September 21). Angewandte Chemie International Edition. Retrieved February 15, 2026, from
-
Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications. (n.d.). ACS Publications. Retrieved February 15, 2026, from
-
Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. (2019, May 30). Journal of the American Chemical Society. Retrieved February 15, 2026, from
-
Emerging trends in photo-crosslinkable polymeric biomaterials in regenerative medicine. (n.d.). ScienceDirect. Retrieved February 15, 2026, from
-
Photocrosslinkable natural polymers in tissue engineering. (n.d.). PMC. Retrieved February 15, 2026, from
-
Photocrosslinkable natural polymers in tissue engineering. (2023, March 2). Frontiers in Bioengineering and Biotechnology. Retrieved February 15, 2026, from
-
Recent advances in photo-crosslinkable hydrogels for biomedical applications. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from
-
Synthesis of photocrosslinkable multibranched polymers having cinnamoyl groups at chain ends. (2025, December 18). Oxford Academic. Retrieved February 15, 2026, from
-
Current Understanding of the Applications of Photocrosslinked Hydrogels in Biomedical Engineering. (2022, April 1). PMC. Retrieved February 15, 2026, from
-
Synthesis of Cinnamoyl and Coumarin Functionalized Aliphatic Polycarbonates. (n.d.). ResearchGate. Retrieved February 15, 2026, from
-
Size Effects of Aromatic Substitution in the Ortho Position on the Photodimerization Kinetics of Alpha-Trans Cinnamic Acid Derivatives. A Solid-State NMR Study. (2009, November 21). PubMed. Retrieved February 15, 2026, from
-
Photo-crosslinked synthetic biodegradable polymer networks for biomedical applications. (2019, February 15). PubMed. Retrieved February 15, 2026, from
-
I. Experimental Section Materials. Cinnamoyl chloride (98%), succinic anhydride (99%), 2,2. (n.d.). Google Scholar. Retrieved February 15, 2026, from
-
Educational series: characterizing crosslinked polymer networks. (2024, January 28). ETH Zurich Research Collection. Retrieved February 15, 2026, from
-
Synthesis of Photocrosslinkable Copolymers of Cinnamoyl Group-modified Methacrylate and 2-Hydroxyethyl Methacrylate, and Fibroblast Cell Growth on Their Thin Films. (n.d.). J-Stage. Retrieved February 15, 2026, from
-
Effect of conjugation in photophysics of methoxycinnamate. (n.d.). Indian Academy of Sciences. Retrieved February 15, 2026, from
-
Modification of copolymers with cinnamoyl units. (n.d.). ResearchGate. Retrieved February 15, 2026, from
-
Photo-crosslinked synthetic biodegradable polymer networks for biomedical applications. (2019, January 12). ris.utwente.nl. Retrieved February 15, 2026, from
-
Synthesis and Thiol-Ene Photopolymerization of Bio-Based Hybrid Aromatic–Aliphatic Monomers Derived from Limonene, Cysteamine and Hydroxycinnamic Acid Derivatives. (2024, November 26). PMC. Retrieved February 15, 2026, from
-
Synthesis of cinnamoyl and coumarin functionalized aliphatic polycarbonates. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved February 15, 2026, from
-
The Involvement of Xanthone and (E)-Cinnamoyl Chromophores for the Design and Synthesis of Novel Sunscreening Agents. (n.d.). PMC. Retrieved February 15, 2026, from
-
Cinnamoyl functionalization and photo-crosslinking of PEtOx-based nanofibres to obtain aqueous stability. (2025, January 28). UGent Biblio. Retrieved February 15, 2026, from
-
Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. (n.d.). RSC Publishing. Retrieved February 15, 2026, from
-
SYNTHESIS OF POLYACETYLENES CONTAINING CINNAMATE AND DERIVED CINNAMATE. (2021, December 7). ResearchGate. Retrieved February 15, 2026, from
-
Effect of localized UV irradiation on the crystallinity and electrical properties of dip-coated polythiophene thin films. (2020, September 15). NIH. Retrieved February 15, 2026, from
-
Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. (n.d.). PMC. Retrieved February 15, 2026, from
-
Photolytic and free‐radical polymerization of cinnamate esters of epoxidized plant oil triglycerides. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from
-
The Art of Polymer Synthesis: Precision in Monomers and Solvents. (2026, January 12). J&K Scientific. Retrieved February 15, 2026, from
-
Solvents for Polymer Chemistry. (n.d.). IoLiTec. Retrieved February 15, 2026, from
-
Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines. (2020, July 9). MDPI. Retrieved February 15, 2026, from
-
Does UV irradiation affect polymer properties relevant to tissue engineering?. (2025, August 5). ResearchGate. Retrieved February 15, 2026, from
-
Demonstration of a Stereospecific Photochemical Meta Effect. (2022, January 12). MDPI. Retrieved February 15, 2026, from
-
Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. (n.d.). MDPI. Retrieved February 15, 2026, from
-
Surface Studies of UV Irradiated Polypropylene Films Modified with Mineral Fillers Designed as Piezoelectric Materials. (2020, March 4). MDPI. Retrieved February 15, 2026, from
-
Surface modification of polypropylene sheets by UV‐radiation grafting polymerization. (2025, December 10). ResearchGate. Retrieved February 15, 2026, from
-
Effect of number and position of methoxy substituents on triphenylamine-based chalcone visible-light-absorbing photoinitiators. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved February 15, 2026, from
-
Special Issue: “Synthesis of Advanced Polymer Materials 2.0”. (2024, November 25). MDPI. Retrieved February 15, 2026, from
Sources
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- 2. Photocrosslinkable natural polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Photocrosslinkable natural polymers in tissue engineering [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Size effects of aromatic substitution in the ortho position on the photodimerization kinetics of alpha-trans cinnamic acid derivatives. A solid-state NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
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- 10. Photo-crosslinked synthetic biodegradable polymer networks for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. jordilabs.com [jordilabs.com]
- 13. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates [journal.rubber.or.kr]
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- 18. Current Understanding of the Applications of Photocrosslinked Hydrogels in Biomedical Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ris.utwente.nl [ris.utwente.nl]
- 20. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
Why is my 4-Methoxycinnamoyl chloride turning yellow or brown?
Introduction: The Challenge of Reagent Stability
Welcome to the technical support guide for 4-Methoxycinnamoyl Chloride. As researchers and drug development professionals, we understand that the integrity of our starting materials is paramount to the success and reproducibility of our experiments. A common issue reported by users is the unexpected discoloration of 4-Methoxycinnamoyl Chloride, which typically manifests as a shift from a white or beige solid to a yellow or even brown hue.
This guide provides an in-depth analysis of the root causes for this degradation, offers clear troubleshooting workflows, and outlines preventative best practices to ensure the long-term stability and efficacy of your reagent.
Part 1: The Core Issue - Why is My Reagent Changing Color?
The discoloration of 4-Methoxycinnamoyl Chloride is a direct indicator of chemical decomposition. This molecule, like most acyl chlorides, is highly reactive due to the electron-withdrawing nature of the oxygen and chlorine atoms bonded to the carbonyl carbon, making it an excellent electrophile.[1] Unfortunately, this high reactivity also makes it susceptible to degradation by common laboratory contaminants like atmospheric moisture.
The yellow-to-brown color change is typically not caused by a single, simple transformation. Instead, it results from the formation of a mixture of impurities and degradation byproducts. The primary culprits are hydrolysis and, to a lesser extent, oxidation, photo-decomposition, and the presence of residual impurities from its synthesis.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions regarding the discoloration of 4-Methoxycinnamoyl Chloride in a detailed Q&A format.
Q1: What is the most likely cause of my 4-Methoxycinnamoyl Chloride turning yellow/brown?
A1: The most common and rapid cause of discoloration is hydrolysis . Acyl chlorides react vigorously with water, including ambient moisture from the air.[2][3] This reaction replaces the chloride with a hydroxyl group, converting the 4-Methoxycinnamoyl Chloride into 4-Methoxycinnamic Acid and generating hydrogen chloride (HCl) gas as a byproduct.[4][5]
While 4-Methoxycinnamic Acid itself is a stable white solid, the presence of HCl can catalyze further degradation or polymerization reactions involving the conjugated π-system of the molecule (the aromatic ring and the double bond). These secondary reactions are often responsible for the formation of complex, colored impurities.
Q2: How can I confirm if hydrolysis has occurred?
A2: You can perform a simple qualitative test to detect the presence of chloride ions, which are a byproduct of hydrolysis.
Protocol: Silver Nitrate Test for Hydrolysis
-
Safety First: Perform this test in a fume hood. Wear appropriate PPE, including gloves and safety glasses.
-
Sample Preparation: In a clean, dry test tube, dissolve a very small amount (a few milligrams) of your suspect 4-Methoxycinnamoyl Chloride in ~1 mL of a dry, inert solvent (e.g., anhydrous acetone or THF).
-
Reagent Preparation: In a separate test tube, prepare a dilute solution of silver nitrate (AgNO₃) in ethanol.
-
The Test: Carefully add a few drops of the ethanolic silver nitrate solution to the solution of your compound.
-
Observation: The immediate formation of a dense, white precipitate (Silver Chloride, AgCl) strongly indicates the presence of free chloride ions, confirming that hydrolysis has taken place.[4] Pure, unhydrolyzed acyl chloride should not produce a precipitate this rapidly with AgNO₃ under anhydrous conditions.
Q3: Could the discoloration be due to oxidation from air exposure?
A3: Yes, while hydrolysis is typically faster, oxidation can also contribute to discoloration over time. The electron-rich aromatic ring and the alkene double bond are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light (photo-oxidation) or trace metal impurities. Oxidative degradation pathways often lead to the formation of highly conjugated, colored byproducts. This is why storage under an inert atmosphere (like argon or nitrogen) is critical for long-term stability.
Q4: The reagent was already yellow when I opened the bottle. What does this mean?
A4: If the product is discolored upon arrival, it could be due to two main reasons:
-
Improper Sealing/Storage During Transit: The container's seal may have been compromised, allowing moisture and air to enter.
-
Synthesis-Related Impurities: The synthesis of 4-Methoxycinnamoyl Chloride from 4-Methoxycinnamic Acid, often using thionyl chloride (SOCl₂) or oxalyl chloride, can sometimes leave behind colored impurities if the final product is not purified rigorously.[6] Some manufacturers may describe the pure product as a "beige solid"[6], but a distinct yellow or brown color suggests significant impurity. In this case, you should contact your supplier.
Part 3: Diagnostic Workflow & Data Summary
To systematically diagnose the issue with your reagent, follow the logical workflow below.
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Purification of 3-(4-Methoxyphenyl)acryloyl Chloride by Vacuum Distillation
Welcome to the technical support center for advanced chemical synthesis and purification. This guide provides in-depth troubleshooting and frequently asked questions for the vacuum distillation of 3-(4-Methoxyphenyl)acryloyl chloride. Designed for researchers and drug development professionals, this document offers practical, field-proven insights grounded in established chemical principles.
Introduction: The Challenge of Purifying Acryloyl Chlorides
3-(4-Methoxyphenyl)acryloyl chloride is a valuable intermediate in the synthesis of various compounds, including pharmaceuticals and specialized polymers.[1][2][3] It is typically synthesized from 3-(4-methoxyphenyl)acrylic acid via reaction with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][4][5] The crude product from this reaction is often contaminated with unreacted starting material, excess chlorinating agent, and side products.
Due to the inherent reactivity and thermal sensitivity of acyl chlorides, purification presents a significant challenge.[6] These compounds are highly susceptible to hydrolysis and can decompose at elevated temperatures.[7][8] Vacuum distillation is the preferred method for purification as it lowers the boiling point of the compound, thereby minimizing the risk of thermal degradation. This guide will walk you through the nuances of this critical purification step.
Synthesis Overview & Common Impurities
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a standard nucleophilic acyl substitution reaction.[9][10] The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a superior leaving group, which is subsequently displaced by a chloride ion.[4][5] The byproducts are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which evolve from the reaction mixture.[4]
Despite the efficiency of this reaction, several impurities can persist in the crude product:
-
Unreacted 3-(4-methoxyphenyl)acrylic acid: Incomplete reaction can leave starting material in the mixture.
-
Excess Thionyl Chloride (SOCl₂): Often used in excess to drive the reaction to completion.
-
3-(4-Methoxyphenyl)acrylic acid: Hydrolysis of the product due to exposure to atmospheric moisture.[8][11]
-
Polymeric byproducts: Acryloyl derivatives can be prone to polymerization, especially if heated for extended periods or in the presence of initiators.[12]
Key Physical Properties for Distillation
A successful distillation relies on understanding the boiling points of the desired product and potential impurities at reduced pressure.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (Atmospheric) | Boiling Point (Vacuum) | Notes |
| 3-(4-Methoxyphenyl)acryloyl chloride | 196.63[13] | Decomposes | ~140-150 °C at 1-2 mmHg (Estimated) | Thermally sensitive. The exact boiling point under vacuum is not widely published and should be determined empirically. |
| Thionyl Chloride (SOCl₂) | 118.97 | 76 °C | < 20 °C at 20 mmHg | A common volatile impurity that should be removed prior to high vacuum distillation. |
| 3-(4-methoxyphenyl)acrylic acid | 178.18 | 278-281 °C | > 200 °C at 1-2 mmHg | High-boiling solid; will likely remain in the distillation residue. |
Experimental Workflow: Vacuum Distillation
The following diagram outlines the critical stages of the purification process, from the crude reaction mixture to the final, stored product.
Caption: Workflow for the purification of 3-(4-Methoxyphenyl)acryloyl chloride.
Troubleshooting Guide
This section addresses common problems encountered during the vacuum distillation of 3-(4-Methoxyphenyl)acryloyl chloride in a direct question-and-answer format.
Q: My distillation yield is significantly lower than expected. What are the likely causes?
A: Low yield is a frequent issue with several potential root causes:
-
System Leaks: This is the most common problem in vacuum distillation.[7] Even a small leak will prevent the system from reaching the necessary low pressure, requiring higher temperatures that can lead to product decomposition.
-
Solution: Before starting, meticulously check all glass joints for proper sealing. Ensure hoses are not cracked. A leak test, where you pull a vacuum on the empty, sealed system and monitor the pressure rise over time, is highly recommended.[14] A stable system should not see its pressure rise more than a few millitorr per second.[14]
-
-
Product Decomposition: If the distillation pot turns dark or charring occurs, your product is decomposing due to excessive heat.[7]
-
Solution: Improve your vacuum to allow distillation at a lower temperature. Ensure the heating mantle or oil bath temperature is only slightly higher than the vapor temperature you are observing.
-
-
Mechanical Losses: Significant product may be lost in the forerun if the cut is made too late, or left in the residue if the distillation is stopped prematurely.
-
Solution: Collect a small forerun fraction to remove any residual volatile impurities. Monitor the distillation head temperature closely; a stable temperature reading indicates the product is distilling. Stop the distillation when the temperature begins to drop or when only a small amount of material remains in the flask to avoid distilling high-boiling impurities.
-
Q: The material in my distillation flask is turning black and viscous. What is happening?
A: This is a clear sign of thermal degradation.[7] Acyl chlorides, particularly those with unsaturated bonds like acryloyl derivatives, can polymerize or decompose when subjected to high temperatures for prolonged periods.
-
Primary Cause: The vacuum is not low enough to reduce the compound's boiling point sufficiently.[7]
-
Solution: Immediately reduce or remove the heat source. Re-check your entire apparatus for leaks.[14] Ensure your vacuum pump is functioning correctly and the oil is clean. Verify that your cold trap is sufficiently cold (e.g., using dry ice/acetone) to prevent volatile substances from entering and contaminating the pump.
Q: I am unable to achieve the target vacuum level in my system. How can I find the leak?
A: Diagnosing a vacuum leak requires a systematic approach.
-
Initial Checks: Ensure all joints are properly greased (if using ground glass joints) and clamped. Check all flexible tubing for cracks or poor connections.
-
Isolate Components: Break the system down into smaller parts.[14] Start by connecting the vacuum gauge directly to the pump to confirm the pump's ultimate pressure. Then, incrementally add components (cold trap, manifold, distillation glassware), checking the vacuum at each step to pinpoint the faulty part.[14]
-
Leak Detection: For stubborn leaks, you can carefully apply a small amount of a volatile solvent like acetone to a suspected joint while the system is under vacuum. A leak will draw the solvent in, causing a noticeable fluctuation on the vacuum gauge.
Q: The distillation is proceeding very slowly, or the liquid is "bumping" violently.
A: This indicates uneven boiling.
-
Cause: Insufficient or uneven heating, or a lack of nucleation sites for smooth boiling.
-
Solution: Use a magnetic stir bar in the distillation flask to ensure constant agitation and even heat distribution. An oil bath is strongly preferred over a heating mantle for uniform temperature control. Ensure the distillation flask is appropriately sized for the volume of material; a flask that is too large can lead to slow distillation and bumping.
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for handling 3-(4-Methoxyphenyl)acryloyl chloride?
A: Acyl chlorides are hazardous materials that demand respect.[6]
-
Corrosivity and Reactivity: They react violently with water, alcohols, and amines, releasing corrosive HCl gas.[6][15][16] All operations must be conducted in a certified chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a flame-resistant lab coat.
-
Moisture Sensitivity: This compound is extremely sensitive to moisture.[8] Use flame-dried glassware and perform all transfers under an inert atmosphere (e.g., nitrogen or argon).[17] Opened containers should be carefully resealed and stored in a dry environment.[17]
Q: Why is it essential to remove excess thionyl chloride before high-vacuum distillation?
A: Thionyl chloride has a relatively low boiling point (76 °C at atmospheric pressure). If not removed, it will be the first component to distill under vacuum and can contaminate the receiving flask and potentially the product. It is best removed using a rotary evaporator (with appropriate trapping) before assembling the high-vacuum distillation apparatus.
Q: Can I use a water aspirator instead of a mechanical vacuum pump?
A: A water aspirator typically only achieves a vacuum of 15-25 mmHg. For a high-boiling, thermally sensitive compound like 3-(4-Methoxyphenyl)acryloyl chloride, this level of vacuum is insufficient to lower the boiling point enough to prevent decomposition. A rotary vane oil pump, capable of reaching pressures below 1 mmHg, is required.
Q: How should I properly store the purified 3-(4-Methoxyphenyl)acryloyl chloride?
A: Proper storage is critical to maintain purity.
-
The purified liquid should be stored in a tightly sealed container with a PTFE-lined cap.
-
The headspace of the container should be flushed with an inert gas like nitrogen or argon to displace moisture and air.
-
Store the container in a cool, dry place, such as a desiccator or a refrigerator designated for chemical storage, away from incompatible materials like water, alcohols, bases, and oxidizing agents.[17]
Q: How can I confirm the purity of my final product?
A: Standard analytical techniques can be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify any proton or carbon-containing impurities.
-
FTIR Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1780-1815 cm⁻¹ is characteristic of an acyl chloride. The absence of a broad -OH stretch from the starting carboxylic acid is a key indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess purity and identify any volatile impurities, although care must be taken to use anhydrous conditions to prevent hydrolysis on the column.
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. [Link]
-
ChemTube3D. Acid Chloride Formation - Thionyl Chloride. [Link]
-
Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link]
-
Graham Manufacturing. Understanding ejector systems necessary to troubleshoot vacuum distillation. [Link]
-
Lab Society. Troubleshooting Common Issues in Molecular Distillation Equipment. [Link]
-
Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to test for them. [Link]
-
Infinitema. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides. [Link]
-
Vaia. (2023, October 21). Curtius Rearrangement: DPPA & Mechanism - Review & Example. [Link]
-
Lazzarato, L., et al. (2023). Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. PMC. [Link]
-
Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]
-
Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. [Link]
-
Cheresources.com Community. (2023, March 22). Differential Pressure Troubleshooting In Vacuum Distillation Column. [Link]
-
PrepChem.com. Preparation of cinnamyl chloride. [Link]
-
SAIMC. DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. [Link]
-
Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
Malaysian Journal of Analytical Sciences. (2022, February 25). SYNTHESIS, CHARACTERIZATION, AND IN-SILICO STUDIES OF CINNAMIC ACID DERIVATIVES TOWARDS DENGUE VIRUS. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]
-
International Labour Organization. ICSC 0210 - ACETYL CHLORIDE. [Link]
-
MDPI. (2021, March 9). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. [Link]
-
PubMed. (2009, June 15). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. [Link]
-
Wikipedia. Acyl chloride. [Link]
-
Save My Exams. (2025, March 31). Acyl chlorides and alcohols. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
Chemsrc. (2025, August 25). CAS#:34446-64-5 | (2E)-3-(4-Methoxyphenyl)acryloyl chloride. [Link]
-
RSC Publishing. Accepted Manuscript. [Link]
- Google Patents.
-
ChemistryStudent. Acyl Chlorides (A-Level). [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
- Google Patents. CN104402703A - Synthetic method of acryloyl chloride.
-
PubMed. (2016, August 9). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. [Link]
-
VanDeMark Chemical. ACRYLOYL CHLORIDE. [Link]
Sources
- 1. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. njhjchem.com [njhjchem.com]
- 8. savemyexams.com [savemyexams.com]
- 9. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. Acyl chloride - Wikipedia [en.wikipedia.org]
- 12. vandemark.com [vandemark.com]
- 13. (2E)-3-(4-Methoxyphenyl)acryloyl chloride | 42996-84-9 [sigmaaldrich.com]
- 14. beakerandwrench.com [beakerandwrench.com]
- 15. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 16. savemyexams.com [savemyexams.com]
- 17. wcu.edu [wcu.edu]
Technical Support Center: Handling Fuming Acid Chlorides
Ticket ID: FAC-PROT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Safe Handling, Optimization, and Troubleshooting of Fuming Acid Chlorides
Welcome to the Reactive Reagents Support Center
You have accessed the master guide for handling high-hazard electrophiles. This document treats Fuming Acid Chlorides (e.g., Acetyl Chloride, Thionyl Chloride, Oxalyl Chloride) not just as reagents, but as unstable systems requiring rigorous engineering controls.[1]
Urgent Safety Directive:
Stop immediately if you detect a sharp, stinging odor or see white "smoke" emanating from your vessel. This indicates containment breach and active hydrolysis releasing Hydrogen Chloride (HCl) gas.
Module 1: The "Why" & "What" (Properties & Hazards)
User Question: Why is my bottle "smoking" when I open it, and why is the liquid turning yellow/red?
Technical Explanation: Fuming acid chlorides are thermodynamically driven to revert to their parent carboxylic acids. The "smoke" is an aerosol of hydrochloric acid formed when the escaping chloride vapor reacts with atmospheric humidity.
The Degradation Cycle:
-
Ingress: Moisture enters the container.
-
Hydrolysis:
-
Autocatalysis: The formed HCl can catalyze further degradation or polymerization in susceptible reagents.
-
Discoloration: In Thionyl Chloride (
), yellow/red color indicates the formation of Sulfur Monochloride ( ) and Sulfur Dichloride ( ) impurities, which can chlorinate aromatic rings in your substrate.
Data Sheet: Common Fuming Agents
| Reagent | Boiling Point | Density (g/mL) | Major Hazard | Decomposition Products |
| Acetyl Chloride | 52°C | 1.10 | Highly Volatile/Flammable | Acetic Acid, HCl |
| Oxalyl Chloride | 61°C | 1.45 | Toxic CO Evolution | CO, CO₂, HCl |
| Thionyl Chloride | 74.6°C | 1.64 | Reacts violently w/ water | SO₂, HCl |
| Phosphoryl Chloride | 105°C | 1.64 | Neurotoxic/Corrosive | Phosphoric Acid, HCl |
Module 2: Transfer & Handling (Troubleshooting Ingress)
User Question: How do I transfer these liquids without exposing them to air or corroding my syringe?
Protocol: The Positive Pressure Transfer Never pour fuming acid chlorides. Pouring creates a large surface area for hydrolysis and releases massive amounts of fumes.
The System:
-
Inert Gas Line: Ensure your source bottle is under a positive pressure of Nitrogen (
) or Argon. -
Glass Syringes Only: Plastic syringes swell and seize within seconds due to the organic solvent/acid compatibility issues.
-
Needle Technique:
-
Insert a long needle connected to an inert gas line (bubbler) into the reagent bottle septum to equalize pressure.
-
Withdraw liquid using a dry, oven-baked glass syringe.
-
The "Nitrogen Blanket": As you withdraw liquid, the inert gas line fills the void in the bottle, preventing moist air intake.
-
Visualizing the Transfer Logic:
Caption: Logic flow for safe transfer. Note the critical use of glass syringes and positive pressure to prevent moisture ingress.
Module 3: Reaction Setup & Optimization
User Question: My reaction turns into a black tar. How do I prevent this?
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Black Tar Formation | Polymerization initiated by excessive heat or trapped HCl. | Control Exotherm: Add acid chloride dropwise at 0°C. Use a solvent (DCM/Toluene) to act as a heat sink. |
| Stalled Reaction | Acid chloride has hydrolyzed; reagent quality is poor. | Distillation: Simple distillation of Thionyl Chloride (add linseed oil/triphenyl phosphite to sequester impurities) before use. |
| Violent Bubbling | Rapid release of gases (SO₂, HCl, CO). | Ventilation: Ensure an open path to a scrubber. Do not seal the system completely. |
The "Vilsmeier" Trick (For Oxalyl Chloride): When converting carboxylic acids to acid chlorides using Oxalyl Chloride, add a catalytic amount of DMF (Dimethylformamide) .
-
Mechanism:[2][3][4][5] DMF reacts with Oxalyl Chloride to form the Vilsmeier reagent (active chloroiminium species), which is a far more potent electrophile than oxalyl chloride itself.
-
Result: Faster reaction at lower temperatures, reducing tar formation.
Module 4: Quenching & Disposal (The Danger Zone)
User Question: I have excess Thionyl Chloride left in my flask. Can I just add water?
CRITICAL WARNING: NEVER add water directly to a bulk acid chloride.[6] The reaction is violently exothermic and can cause an "acid explosion," spraying boiling acid and glass.
The "Trap-to-Kill" Workflow: You must manage the evolved gases during the reaction and the quench.[7]
-
The Scrubber Setup:
-
Reaction Flask
Empty Trap (Catch-pot for suck-back) Base Trap (NaOH solution) Vacuum/Vent . -
Why the empty trap? As the reaction cools or gas evolution slows, the pressure drops. Without an empty trap, the NaOH solution will be sucked back into your hot reaction mixture, causing a catastrophic explosion.
-
-
Quenching Protocol (The "Dilute & Destroy" Method):
-
Step 1: Dilute the reaction mixture with an inert solvent (e.g., Toluene or DCM).[7]
-
Step 2: Cool the mixture to <0°C (Ice/Salt bath).
-
Step 3: Add a sacrificial alcohol (e.g., Methanol or Isopropanol) dropwise. This converts the acid chloride to an ester and HCl (which is soluble in the alcohol).
-
Step 4: Only after the exotherm subsides, slowly add saturated Sodium Bicarbonate (
). Expect vigorous foaming (CO2 release).
-
Visualizing the Quenching Decision Tree:
Caption: Decision tree for quenching. Note that bulk reagent should be removed via distillation/evaporation first, rather than quenched, to minimize waste and hazard.
FAQ: Common Issues
Q: The stopper on my Thionyl Chloride bottle is stuck frozen. How do I open it? A: This is caused by hydrolysis forming a crust of silica/salts in the ground glass joint.
-
Solution: Gently tap the neck with a wooden handle. If that fails, use a heat gun to briefly expand the outer neck (wear full face shield).
-
Prevention:[2][3][4][8][9][10] Always wipe the ground glass joint with a dry Kimwipe before closing. Use Teflon sleeves or Teflon stoppers instead of glass stoppers.
Q: Can I use a Rotovap to remove Thionyl Chloride? A: Yes, but with extreme caution.
-
The Pump: Thionyl chloride vapors will destroy the rubber diaphragms in standard vacuum pumps. You must use a dry-ice/acetone cold trap between the rotovap and the pump.
-
The Location: The rotovap exhaust must be vented into a fume hood, not the open lab.
-
Maintenance: Change the pump oil or clean the diaphragm immediately after use.
Q: My product smells like sulfur after using Thionyl Chloride. Why?
A: You likely have residual
-
Fix: Dissolve the crude product in Toluene and concentrate it again (azeotropic removal). Repeat 2-3 times.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
University of Rochester. (n.d.). Not Voodoo: Reagents & Solvents - Thionyl Chloride. [Link]
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides. [Link]
Sources
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- 4. chemos.de [chemos.de]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. earth.utah.edu [earth.utah.edu]
- 10. westliberty.edu [westliberty.edu]
Technical Support Center: Controlling Exothermic Reactions of Acid Chlorides with Alcohols
Welcome to the Technical Support Center for handling the energetic esterification reaction between acid chlorides and alcohols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common yet powerful transformation. Here, we move beyond simple protocols to provide in-depth, experience-driven advice in a troubleshooting-focused, question-and-answer format. Our goal is to empower you with the knowledge to not only control these exothermic reactions but also to optimize them for safety, yield, and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Core Concerns: Heat Management and Reaction Runaway
Question 1: My reaction is violently exothermic, leading to boiling and potential loss of material. How can I effectively control the temperature?
This is the most critical challenge. The reaction between an acid chloride and an alcohol is inherently fast and highly exothermic.[1][2] The primary reason is the high reactivity of the acid chloride, which possesses a highly electrophilic carbonyl carbon due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[3][4]
Answer: Effective temperature control is multi-faceted and relies on dissipating heat as it is generated. Here are several strategies, from simplest to most robust:
-
Slow, Controlled Addition: The most fundamental principle is to add the acid chloride dropwise to the alcohol solution. This ensures that the heat generated at any given moment is manageable for the cooling system.[5] A syringe pump is highly recommended for precise and consistent addition rates, especially for larger-scale reactions.
-
Cooling Baths: Always initiate the reaction at a reduced temperature. An ice-water bath (0 °C) is standard practice.[6] For highly reactive substrates, a dry ice/acetone bath (-78 °C) may be necessary. The large thermal mass of the bath will absorb the heat generated.
-
Solvent Choice and Dilution: Conducting the reaction in a suitable, dry solvent helps to dissipate heat. Dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are common choices.[6][7] Increasing the solvent volume can create a larger heat sink, although this may slow down the reaction rate.
-
Inverse Addition: In some cases, adding the alcohol solution to the acid chloride can be beneficial, particularly if the acid chloride is less volatile. This keeps the concentration of the highly reactive acid chloride low throughout the addition.
The Role of Bases and Side Reactions
Question 2: I've heard that adding a base is important. What is its exact role, and what happens if I don't use one?
Answer: The use of a base is crucial for several reasons. The reaction produces hydrochloric acid (HCl) as a byproduct.[1][2][6]
-
Neutralization of HCl: If left unneutralized, the generated HCl can protonate the alcohol, rendering it non-nucleophilic and stalling the reaction.[6] It can also lead to undesired side reactions, such as the degradation of acid-sensitive functional groups on your substrate.
-
Enhanced Nucleophilicity (for Phenols): In the case of less nucleophilic alcohols like phenols, a base is required to deprotonate the hydroxyl group, forming a more reactive phenoxide ion.[3]
-
Catalysis: Certain bases, like pyridine, can also act as nucleophilic catalysts. Pyridine can attack the acid chloride to form a highly reactive acyl-pyridinium intermediate, which is then more readily attacked by the alcohol.[6]
Commonly Used Bases:
| Base | Key Characteristics | Common Applications |
| Pyridine | Acts as both a base and a nucleophilic catalyst.[6] | General-purpose base for most alcohol/acid chloride reactions. |
| Triethylamine (TEA) | A non-nucleophilic, sterically hindered base. | Useful when the nucleophilic catalysis of pyridine is not desired. |
| 4-Dimethylaminopyridine (DMAP) | A highly effective nucleophilic catalyst, often used in small amounts with another base. | For reactions with sterically hindered or unreactive alcohols.[6] |
Consequences of Omitting a Base: The reaction will likely be slow, incomplete, and may generate significant amounts of byproducts due to the presence of HCl. The acidic conditions can also lead to decomposition of the desired ester product.
Troubleshooting Poor Yield and Incomplete Reactions
Question 3: My reaction is sluggish, and I'm getting a low yield of my desired ester. What are the likely causes and how can I fix this?
Answer: Several factors can contribute to a sluggish or incomplete reaction. Let's diagnose the potential issues:
-
Insufficiently Reactive Alcohol: Tertiary alcohols and electron-poor phenols are inherently less nucleophilic and react more slowly.[6]
-
Solution: Consider using a more potent catalytic system, such as adding a catalytic amount of DMAP along with your primary base (e.g., pyridine or TEA).
-
-
Steric Hindrance: If either the acid chloride or the alcohol has bulky groups near the reactive center, the reaction rate will be significantly slower.
-
Solution: This may require more forcing conditions, such as a higher reaction temperature (after the initial exothermic phase is controlled) and a longer reaction time. Using a less hindered base like triethylamine might also be beneficial.
-
-
Moisture Contamination: Acid chlorides are highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid.[8] This consumes your starting material and reduces the yield.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and handle the acid chloride under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Stoichiometry: Ensure you are using at least one equivalent of base to neutralize the HCl produced.[6] Using a slight excess of the alcohol can also help drive the reaction to completion.[9]
Workflow and Mechanism Visualization
To better understand the process and decision-making involved, here are some visual aids.
Experimental Workflow for a Controlled Esterification
Caption: Simplified nucleophilic acyl substitution mechanism.
Safety First: Handling Acid Chlorides and HCl
Question 4: What are the essential safety precautions I must take when working with acid chlorides and the HCl byproduct?
Answer: Both acid chlorides and hydrochloric acid are corrosive and hazardous. [10][11][12]Strict adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A full face shield is recommended. [12][13]* Gloves: Use chemical-resistant gloves. Consult a glove compatibility chart for the specific acid chloride you are using. [10]* Lab Coat: A flame-resistant lab coat should be worn and buttoned.
-
Proper Attire: Wear long pants and closed-toe shoes. [10] Engineering Controls:
-
Fume Hood: All work with acid chlorides must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors. [5][10]* Ventilation: Ensure adequate ventilation in the laboratory. [5] Handling and Storage:
-
Moisture Avoidance: Store acid chlorides in a cool, dry place, away from water and other incompatible materials. Keep containers tightly sealed. [12][13]* Quenching: Be prepared to safely quench any excess or spilled acid chloride. This can be done cautiously with an alcohol (like isopropanol) or by slowly adding the acid chloride to a large volume of a stirred, cooled base solution. [5]* HCl Gas: The reaction releases HCl gas, which is corrosive and a respiratory irritant. [1][2]The fume hood will manage this, but a base trap (a bubbler with a dilute NaOH solution) can be used for larger-scale reactions to neutralize the off-gassing HCl.
Emergency Procedures:
-
Spills: Have appropriate spill kits readily available. Neutralize acid spills with a weak base like sodium bicarbonate.
-
Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [12][13]For eye contact, use an eyewash station immediately and seek urgent medical care. [12] By understanding the chemistry, anticipating the challenges, and adhering to strict safety protocols, you can confidently and successfully control the exothermic reaction of acid chlorides with alcohols, leading to efficient and high-yielding ester synthesis.
References
-
OrgoSolver. Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Available from: [Link]
- Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available from: [Link]
-
Save My Exams. (2025, March 31). Acyl chlorides and alcohols - A Level Chemistry. Available from: [Link]
-
Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. Available from: [Link]
-
Standard Operating Procedure: Hydrochloric Acid. (n.d.). University of California, Santa Cruz. Available from: [Link]
-
YouTube. (2022, January 29). Acid Chloride + Alcohol = Ester (Mechanism). Available from: [Link]
-
Study.com. (n.d.). Acid Chloride | Uses, Formation & Reaction. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Available from: [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Available from: [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Available from: [Link]
-
American Chemical Society. (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Available from: [Link]
-
CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid. Available from: [Link]
-
MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available from: [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]
-
Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Available from: [Link]
-
Gradiva Review Journal. (2025). Review On Kinetics of High Temperature Esterification and Its Process Design. Available from: [Link]
-
Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Available from: [Link]
-
AIP Publishing. (2023, July 10). Effect of temperature on the esterification process for surface modification of coal bottom ash (CBA) in the development of green polymer composite. Available from: [Link]
-
YouTube. (2021, February 13). Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. Available from: [Link]
-
Chemistry Stack Exchange. (2017, May 26). Why is it necessary to heat an esterification reaction?. Available from: [Link]
-
ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Available from: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. orgosolver.com [orgosolver.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. camachem.com [camachem.com]
- 12. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 13. download.basf.com [download.basf.com]
Technical Support Center: HCl Byproduct Management in Acid Chloride Couplings
Topic: Removing HCl byproduct from acid chloride coupling reactions Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active | Version: 2.4
Introduction: The "Hidden" Stoichiometric Enemy
In the acylation of nucleophiles (amines/alcohols) with acid chlorides, Hydrogen Chloride (HCl) is not merely a byproduct; it is a reactive antagonist.[1] For every mole of amide/ester bond formed, one mole of HCl is generated.
Why this matters immediately:
-
Nucleophile Deactivation: HCl protonates unreacted amines (
), rendering them non-nucleophilic and stalling the reaction at ~50% conversion. -
Labile Group Hydrolysis: Acid-sensitive protecting groups (Boc, acetals) will degrade.
-
Racemization: HCl (and the heat generated by its neutralization) facilitates
-proton abstraction, leading to ketene intermediates and loss of chirality.
This guide provides modular troubleshooting workflows to neutralize and remove HCl based on your specific substrate constraints.
Module 1: The Organic Base Method (Standard Protocol)
Best For: Small-to-mid scale reactions; substrates stable to basic conditions. Reagents: Triethylamine (TEA), DIPEA (Hünig’s Base), Pyridine.
Core Concept: The Solubility Switch
The efficiency of this method relies entirely on the solubility difference between your product and the resulting ammonium salt (e.g., TEA·HCl).
| Solvent System | TEA·HCl Solubility | Protocol Strategy |
| DCM / Chloroform | High (Soluble) | Aqueous Workup Required. The salt stays in solution; you must wash it out with water/brine. |
| THF / Ether / EtOAc | Low (Insoluble) | Filtration. The salt precipitates as a white solid. Filter it off to remove >95% of HCl byproduct physically. |
| Toluene | Very Low | Filtration. Ideal for scale-up; salts crash out efficiently. |
Troubleshooting & FAQs
Q: My reaction turned into a solid "brick" preventing stirring. What happened? A: You likely used a non-polar solvent (Ether/THF) at high concentration. The TEA·HCl precipitated so rapidly it occluded the stir bar.
-
Fix: Dilute the reaction or switch to a solvent where the salt is partially soluble (DCM), then perform an aqueous workup. Alternatively, use a mechanical stirrer for thick slurries.
Q: I see a new impurity spot on TLC that isn't product or starting material. A: This is often the N-acyl ammonium salt intermediate, which can be stable if the nucleophile is sterically hindered.
-
Fix: Ensure your base is added before the acid chloride. If the impurity persists, add a catalytic nucleophile like DMAP (4-Dimethylaminopyridine) to shuttle the acyl group to your amine.
Q: How do I remove TEA·HCl if my product is water-sensitive (cannot do aqueous wash)? A: Perform a Solvent Swap .[2]
-
Evaporate the reaction solvent (e.g., DCM).
-
Redissolve the residue in dry Ether or THF.
-
The TEA·HCl will crash out.
-
Filter the suspension through a Celite pad under an inert atmosphere.
Module 2: The Schotten-Baumann Conditions (Biphasic)
Best For: Water-soluble amines (amino acids), robust substrates, large-scale synthesis.
Reagents: Inorganic base (NaOH,
Core Concept: Interfacial Neutralization
The reaction occurs at the interface. The acid chloride stays in the organic phase; the amine moves to the interface; the HCl produced is immediately neutralized by the aqueous base, driving the equilibrium forward.
Troubleshooting & FAQs
Q: My acid chloride hydrolyzed to the carboxylic acid instead of forming the amide. A: Hydrolysis competes with acylation, especially at high pH or temperature.
-
Fix 1 (Temperature): Cool the biphasic mixture to
C or C before adding the acid chloride. Hydrolysis has a higher activation energy than amidation. -
Fix 2 (Stoichiometry): Use a slight excess of acid chloride (1.1–1.2 equiv).
-
Fix 3 (pH Control): Do not use strong NaOH. Switch to a carbonate buffer (
or ) to maintain a milder pH (8–9).
Q: I have a terrible emulsion that won't separate. A: Common in Schotten-Baumann reactions due to surfactant-like properties of amides.
-
Fix: Add solid NaCl (brine saturation) to the aqueous layer to increase density difference. If that fails, filter the emulsion through a pad of Celite to break the surface tension.
Module 3: Solid-Supported Scavengers (The "Clean" Workup)
Best For: High-throughput chemistry, library synthesis, avoiding aqueous workup entirely. Reagents: Polymer-supported Morpholine, Polymer-supported DIEA.
Core Concept: Sequestration
Instead of adding liquid base, you add polymer beads functionalized with amine. The HCl is captured inside the bead.
Troubleshooting & FAQs
Q: The reaction is much slower than with liquid TEA. A: Heterogeneous kinetics are diffusion-limited.
-
Fix: Increase the equivalents of resin (typically 3–4 equiv relative to acid chloride) and ensure vigorous shaking (not magnetic stirring, which grinds the beads).
Q: Can I reuse the resin?
A: Technically yes, but not recommended for pharma-grade purity due to potential carryover. To regenerate: Wash with
Module 4: Preventing Racemization (Chiral Substrates)
Critical Warning: Acid chlorides with an
Mechanism Visualization
The base (used to scavenge HCl) can inadvertently remove the
Figure 1: The Ketene Pathway. Base-mediated abstraction of the
Troubleshooting & FAQs
Q: My ee% dropped from 99% to 60%. How do I stop this? A: You are likely forming the ketene.
-
Strategy 1 (The "Base-Last" Approach): Do not premix the acid chloride and base. Mix the Acid Chloride + Nucleophile first, then add the base slowly at
C. -
Strategy 2 (Change the Base): Switch to a weaker, less hindered base like 2,6-Lutidine or Collidine . They are strong enough to scavenge HCl but too sterically hindered to abstract the
-proton efficiently. -
Strategy 3 (Base-Free): If your nucleophile is an amine, use a two-phase inorganic system (Schotten-Baumann) with weak carbonate. The ketene formation is suppressed in aqueous environments compared to organic solvents.
Summary: Decision Matrix
Use this logic flow to select your HCl removal method.
Figure 2: Method Selection Flowchart based on chirality, scale, and sensitivity.
References
-
Schotten-Baumann Reaction Conditions & Mechanism. Organic Chemistry Portal. Available at: [Link]
-
Racemization via Ketene Intermediates. Wikipedia / LibreTexts. Available at: [Link]
-
Solid-Supported Scavengers for Parallel Synthesis. Supra Sciences. Available at: [Link]
-
Reactions of Acyl Chlorides with Amines. Chemistry LibreTexts. Available at: [Link]
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Analysis of 4-Methoxycinnamoyl Chloride: A Comparative Perspective
For professionals in organic synthesis and medicinal chemistry, the precise characterization of reactive intermediates is not merely a procedural step; it is the foundation upon which reliable and reproducible research is built. 4-Methoxycinnamoyl chloride, a key building block for a variety of molecular scaffolds including chalcones, esters, and amides, is one such intermediate. Its utility is rooted in the dual reactivity of the acyl chloride and the electronic properties of the methoxy-substituted aromatic system.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Methoxycinnamoyl chloride in deuterated chloroform (CDCl₃). Moving beyond a simple data sheet, we will dissect the spectrum, explain the causal relationships between molecular structure and spectral features, and compare it with common alternative acylating agents. This comparative approach is designed to equip researchers with the practical insights needed to confidently identify this compound, assess its purity, and distinguish it from related structures in complex reaction mixtures.
Interpreting the ¹H NMR Spectrum of 4-Methoxycinnamoyl Chloride
The structural features of 4-Methoxycinnamoyl chloride—a para-substituted benzene ring, a trans-alkene, a methoxy group, and an acyl chloride moiety—give rise to a distinct and predictable ¹H NMR spectrum. The analysis presented here is based on established principles of NMR spectroscopy and data from analogous compounds.
Predicted Spectral Data
The expected ¹H NMR spectrum in CDCl₃ will exhibit four distinct signals:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-a (Vinyl) | ~ 7.7 - 7.9 | Doublet | ~ 15.6 | 1H | Deshielded by the adjacent electron-withdrawing carbonyl group. |
| H-b (Vinyl) | ~ 6.5 - 6.7 | Doublet | ~ 15.6 | 1H | Coupled to H-a; the large J-value is characteristic of a trans-alkene. |
| H-c (Aromatic) | ~ 7.5 - 7.7 | Doublet | ~ 8.8 | 2H | Protons ortho to the cinnamoyl group, forming an AA'BB' system with H-d. |
| H-d (Aromatic) | ~ 6.9 - 7.0 | Doublet | ~ 8.8 | 2H | Protons ortho to the electron-donating methoxy group, shifted upfield. |
| H-e (Methoxy) | ~ 3.8 - 3.9 | Singlet | N/A | 3H | Characteristic singlet for methoxy protons. |
Comparative Analysis with Alternative Acylating Agents
The identity and purity of 4-Methoxycinnamoyl chloride are best understood when its spectrum is compared against other common reagents. This comparison highlights the unique spectral signature imparted by its specific combination of functional groups.
| Compound | Key ¹H NMR Features in CDCl₃ | Distinguishing Characteristics |
| 4-Methoxycinnamoyl Chloride | Two vinylic doublets (~7.8 and ~6.6 ppm, J ≈ 16 Hz), two aromatic doublets (~7.6 and ~6.9 ppm), one methoxy singlet (~3.8 ppm). | The presence of both the trans-vinylic proton signals and the methoxy signal is unique. |
| Cinnamoyl Chloride [1][2] | Two vinylic doublets (~7.8 and ~6.6 ppm, J ≈ 16 Hz), complex aromatic multiplet (~7.2-7.6 ppm). | Lacks the methoxy singlet and the clean AA'BB' splitting pattern of the aromatic region. |
| 4-Methoxybenzoyl Chloride [3] | Two aromatic doublets (~8.0 ppm and ~7.0 ppm), one methoxy singlet (~3.9 ppm). | Absence of the characteristic vinylic proton signals. The aromatic protons are in slightly different chemical environments due to direct attachment to the carbonyl. |
| Acetyl Chloride [4] | A single sharp singlet around 2.6-2.7 ppm. | A simple aliphatic acyl chloride, completely lacking aromatic or vinylic proton signals. |
This comparative data underscores the importance of analyzing the entire spectrum. For instance, while both 4-Methoxycinnamoyl chloride and 4-Methoxybenzoyl chloride possess a methoxy singlet and a para-substituted aromatic pattern, the presence or absence of the vinylic doublets is the definitive differentiator.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Trustworthy data originates from a robust experimental methodology. The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-Methoxycinnamoyl chloride. Note: As an acyl chloride, this compound is moisture-sensitive. Handle quickly in a dry environment (e.g., glove box or under an inert atmosphere).
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical TMS peak is indicative of good shimming.
-
-
Data Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a standard 90° pulse sequence.
-
Set the number of scans to a minimum of 16 to ensure a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and normalize the values relative to one of the well-resolved peaks (e.g., setting the integration of one vinylic proton to 1.0).
-
Workflow Diagram
Sources
Technical Guide: Characteristic IR Carbonyl Stretch of 4-Methoxycinnamoyl Chloride
Topic: Characteristic IR Carbonyl Stretch of 4-Methoxycinnamoyl Chloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the synthesis of cinnamic acid derivatives—critical scaffolds in drug discovery for their antioxidant and anti-inflammatory properties—4-methoxycinnamoyl chloride serves as a highly reactive electrophile. For researchers, the infrared (IR) carbonyl stretch is the definitive diagnostic tool for monitoring the conversion of the stable acid precursor to the reactive acid chloride.
This guide analyzes the spectral signature of 4-methoxycinnamoyl chloride, specifically the carbonyl (
Key Finding: The characteristic carbonyl stretch of 4-methoxycinnamoyl chloride appears at 1755–1765 cm⁻¹ . This represents a distinct shift from the precursor acid (~1680 cm⁻¹) and the unsubstituted cinnamoyl chloride (~1770 cm⁻¹), driven by the interplay of inductive withdrawal and resonance donation.
Theoretical Framework: Electronic Effects on Frequency
To interpret the IR spectrum accurately, one must understand the competing electronic forces acting on the carbonyl bond. The vibrational frequency (
Three primary factors dictate the shift in 4-methoxycinnamoyl chloride:
-
Inductive Effect (↑ Frequency): The chlorine atom is highly electronegative (
Pauling scale), pulling electron density through the -bond. This strengthens the bond, raising the frequency compared to aldehydes or ketones.[2] -
Conjugation (↓ Frequency): The
-unsaturation (the cinnamoyl double bond) allows delocalization of -electrons. This introduces single-bond character to the carbonyl, weakening the bond and lowering the frequency by ~30 cm⁻¹ compared to saturated acid chlorides. -
Resonance Donation (↓ Frequency): The 4-methoxy group is a strong electron-donating group (EDG). Through the conjugated
-system, it pushes electron density toward the carbonyl oxygen. This further weakens the bond relative to the unsubstituted cinnamoyl chloride.
Visualizing the Electronic Vectors
Figure 1: Competing electronic effects. The resonance donation from the methoxy group (Green) opposes the inductive withdrawal of the chlorine (Red), resulting in a net frequency lower than standard acid chlorides.
Comparative Analysis: Spectral Signatures
The following table provides a direct comparison of 4-methoxycinnamoyl chloride against its most common "alternatives"—the starting material (Acid), the unsubstituted analog, and the hydrolysis product.
| Compound | Structure Type | C=O Frequency (cm⁻¹) | Spectral Characteristics |
| 4-Methoxycinnamoyl chloride | Target | 1755 – 1765 | Sharp, intense singlet (occasionally split). |
| 4-Methoxycinnamic acid | Precursor | 1680 – 1690 | Broad, intense. Often accompanied by broad O-H stretch (2500–3300 cm⁻¹).[3] |
| Cinnamoyl chloride | Unsubstituted Analog | 1770 – 1780 | Sharp. Higher frequency due to lack of methoxy donation. |
| Hydrocinnamoyl chloride | Saturated Analog | ~1795 – 1805 | Very high frequency. Lack of conjugation increases bond order. |
| Methyl 4-methoxycinnamate | Ester Product | 1710 – 1740 | Lower frequency than chloride. Used to confirm downstream derivatization. |
Expert Insight: The "Doublet" Phenomenon
While often reported as a singlet, cinnamoyl derivatives can exhibit a "split" carbonyl peak (a doublet separated by ~15-20 cm⁻¹). This is attributed to Fermi resonance (overtone coupling) or the presence of s-cis / s-trans conformers .
-
Observation: If you see a split peak at 1760/1745 cm⁻¹, it is likely not an impurity but a conformational feature of the pure compound.
Experimental Protocol: Synthesis & Monitoring
This protocol ensures the generation of high-quality spectral data, mitigating the risk of hydrolysis which generates false "Acid" signals.
Workflow Diagram
Figure 2: Synthesis and monitoring workflow. Critical control points involve moisture exclusion to prevent reversion to the acid.
Step-by-Step Characterization Protocol
-
Sample Preparation (Crucial):
-
Acid chlorides are moisture-sensitive. Do not use KBr pellets (which contain hygroscopic water).
-
Method A (Preferred): ATR (Attenuated Total Reflectance) with a diamond crystal. Ensure the crystal is dry.
-
Method B (Traditional): Nujol mull between NaCl plates.
-
Method C (Solution): Dissolve in anhydrous
or (liquid cell). Note: Solution phase frequencies are typically 10-15 cm⁻¹ higher than solid phase.
-
-
Acquisition:
-
Scan range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Validation (Self-Validating Step):
-
The "Water Test": If you suspect your sample has hydrolyzed, take a small aliquot, expose it to air for 10 minutes, and re-run the IR.
-
Result: You should see the 1760 cm⁻¹ peak diminish and the 1680 cm⁻¹ peak (Acid) grow, along with the appearance of the broad O-H stretch. This confirms the identity of the original reactive species.
-
Troubleshooting & Stability
| Observation | Diagnosis | Corrective Action |
| Peak at 1680 cm⁻¹ dominates | Hydrolysis has occurred (Reversion to Acid). | Re-distill thionyl chloride; ensure glassware is oven-dried. |
| Peak at 1800 cm⁻¹ | Sample is likely the saturated impurity or non-conjugated analog. | Check starting material purity (ensure double bond is intact). |
| Broad hump >3000 cm⁻¹ | Presence of -OH (Carboxylic acid or water).[3] | Sample is wet. Dry under high vacuum/Schlenk line. |
| Doublet at 1760/1745 cm⁻¹ | Fermi resonance or rotamers (Normal). | No action needed. Proceed with synthesis. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR frequency tables and electronic effects).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Source for standard Cinnamoyl Chloride and Anisic Acid spectra).
- Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Detailed discussion on Fermi resonance in acid chlorides).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid Chloride synthesis using Thionyl Chloride).
-
Pouchert, C. J. (1981). The Aldrich Library of Infrared Spectra (3rd ed.). Aldrich Chemical Co.[4] (Reference spectra for 4-methoxycinnamic acid and cinnamoyl chloride).
Sources
Comparative Reactivity Guide: 4-Methoxy vs. 3,4-Dimethoxycinnamoyl Chloride
Executive Summary
In the synthesis of bioactive cinnamamides and esters—common pharmacophores in antioxidants, anti-inflammatory agents (e.g., Tranilast analogs), and UV filters—the choice between 4-methoxycinnamoyl chloride (4-MCC) and 3,4-dimethoxycinnamoyl chloride (3,4-DMCC) is often dictated by target biological activity. However, their chemical reactivity profiles differ significantly due to competing electronic effects.
-
The Bottom Line: 3,4-Dimethoxycinnamoyl chloride is generally more reactive (electrophilic) toward nucleophiles than its 4-methoxy counterpart. While the 4-methoxy group acts as a strong resonance donor (deactivating the carbonyl), the addition of the 3-methoxy group introduces an inductive withdrawing effect that partially mitigates this deactivation.
-
Operational Note: 3,4-DMCC exhibits higher crystallinity and stability in storage, whereas 4-MCC requires stricter moisture exclusion to prevent hydrolysis back to the acid.
Electronic Theory & Mechanistic Insight
To optimize yields, one must understand the electronic environment of the carbonyl carbon. The reactivity of cinnamoyl chlorides is governed by the electron density transmitted through the styryl double bond.
Hammett Substituent Analysis
Nucleophilic acyl substitution rates correlate with the electrophilicity of the carbonyl carbon.
-
Reaction Constant (
): Positive (nucleophilic attack is rate-limiting). Electron-withdrawing groups accelerate the reaction; electron-donating groups (EDGs) slow it down. -
4-Methoxy Effect (
): The methoxy group at the para position is a strong Resonance Donor (+R). It pushes electron density across the conjugated system into the carbonyl oxygen, stabilizing the ground state and reducing the electrophilicity of the carbonyl carbon. -
3,4-Dimethoxy Effect (
):-
Para-OMe: Strong Donor (-0.27).
-
Meta-OMe: Inductive Withdrawing (+I,
). -
Net Result: The meta-methoxy group inductively withdraws electron density, partially cancelling the resonance donation from the para position. Consequently, the carbonyl in 3,4-DMCC is more electrophilic than in 4-MCC.
-
Visualizing the Electronic Pathway
Figure 1: Mechanistic comparison showing how the 3-methoxy group inductively counteracts resonance deactivation, increasing electrophilicity.
Experimental Performance Guide
The following data summarizes typical performance metrics when reacting these substrates with a primary amine (e.g., benzylamine) in anhydrous dichloromethane (DCM).
Comparative Performance Table
| Feature | 4-Methoxycinnamoyl Chloride | 3,4-Dimethoxycinnamoyl Chloride |
| Reactivity (Relative) | Moderate (Baseline) | High (1.2x - 1.5x faster) |
| Solubility (DCM) | Excellent | Good (May require slight warming) |
| Crystallinity | Low (Waxy solid/Oil tendencies) | High (Defined needles) |
| Moisture Sensitivity | High (Hydrolyzes rapidly) | Moderate (More stable lattice) |
| Typical Yield (Amidation) | 82 - 88% | 90 - 95% |
| Purification | Column Chromatography often required | Recrystallization often sufficient |
Validated Synthesis Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure you do not proceed with a failed intermediate.
Protocol A: Synthesis of the Acid Chloride (In Situ Generation)
Use this for maximum reactivity. Commercial acid chlorides often degrade.
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Add magnetic stir bar. Purge with Argon.
-
Loading: Suspend 10.0 mmol of the corresponding Cinnamic Acid (4-OMe or 3,4-diOMe) in 30 mL anhydrous Toluene.
-
Note: Toluene is preferred over DCM here to allow higher reflux temperatures if needed.
-
-
Activation: Add 15.0 mmol Thionyl Chloride (
) dropwise. Add 1 drop of DMF (Dimethylformamide) as a catalyst.-
Catalytic Mechanism: DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating Cl- transfer.
-
-
Reaction: Heat to 70°C for 2 hours.
-
Checkpoint 1 (Visual): Evolution of
and gas ceases. The suspension should turn into a clear, homogenous solution (yellow/orange).
-
-
Isolation: Concentrate under reduced pressure (Rotavap) to remove excess
. Co-evaporate with Toluene ( mL) to remove trace acid gases.-
Result: 3,4-DMCC usually solidifies (yellow solid); 4-MCC may remain a viscous oil.
-
Protocol B: General Amidation (The Competitive Standard)
-
Solvation: Dissolve the crude acid chloride (from Protocol A) in 20 mL anhydrous DCM. Cool to 0°C.
-
Base Addition: Add 1.2 equivalents of Triethylamine (
) or Pyridine. -
Nucleophile Addition: Add 1.0 equivalent of the amine dropwise.
-
Monitoring: Warm to Room Temperature (RT). Stir for:
-
3,4-DMCC: 1-2 hours.
-
4-MCC: 3-4 hours.
-
Checkpoint 2 (TLC): Spot reaction mix vs. starting acid (co-spot). The acid chloride hydrolyzes on silica to the acid. Disappearance of the acid spot indicates completion.
-
-
Workup: Wash with 1M HCl (removes amine/pyridine), then Sat.
(removes unreacted acid), then Brine. Dry over .
Workflow Diagram
Figure 2: Step-by-step synthesis workflow with critical quality control checkpoints.
Applications in Drug Discovery
The reactivity difference translates directly to biological utility.
-
Tranilast Analogs (3,4-Dimethoxy):
-
The 3,4-dimethoxy motif is crucial for Tranilast (anti-allergic/anti-scarring). The metabolic stability of the 3,4-dimethoxy ring (preventing rapid oxidative demethylation compared to monomethoxy) makes it a preferred scaffold.
-
Synthesis Tip: Due to the higher reactivity of 3,4-DMCC, these analogs can be synthesized with sterically hindered anilines (like anthranilic acid) in higher yields than 4-MCC.
-
-
UV Filters & Antioxidants (4-Methoxy):
-
4-Methoxycinnamates (e.g., Octinoxate) are ubiquitous UV-B filters. The strong resonance (+R) that lowers chemical reactivity is exactly what provides the high molar extinction coefficient (
) required for UV absorption. -
Synthesis Tip: Synthesis of these esters requires longer reaction times or stronger catalysts (e.g., DMAP) to overcome the deactivated carbonyl.
-
References
-
Hammett Equation & Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Synthesis of Cinnamoyl Chlorides: BenchChem Protocols. Synthesis of 3,4-Dimethoxybenzoyl chloride and analogs.
-
Biological Activity of Cinnamic Acids: Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry.
-
Tranilast Chemistry: Darakhshan, S., et al. (2021). Tranilast: A review of its therapeutic applications. Pharmacological Research.
-
Physical Properties Data: PubChem Compound Summary for 4-Methoxycinnamoyl chloride (CID 53401772) and 3,4-Dimethoxycinnamoyl chloride.
Safety Operating Guide
Personal protective equipment for handling 3-(4-Methoxyphenyl)acryloyl chloride
Synonyms: 4-Methoxycinnamoyl chloride;
Part 1: Executive Safety Summary
STOP & READ: Do not confuse this compound with the highly volatile liquid acryloyl chloride. While both are acid chlorides, 3-(4-Methoxyphenyl)acryloyl chloride is a solid derivative. However, it retains the lachrymatory (tear-inducing) and corrosive properties of the class.
Critical Hazard Mechanism: Upon contact with moisture (mucous membranes, humidity, or aqueous waste), the acyl chloride moiety hydrolyzes rapidly. This reaction is exothermic and releases hydrogen chloride (HCl) gas , which causes immediate, severe chemical burns to respiratory tracts and eyes [1, 2].
Immediate Action Card
| Situation | Action |
| Skin Contact | Brush off dry solid first (do not wet immediately to avoid HCl generation on skin). Then flush with water for 15+ mins. |
| Eye Contact | Flush immediately at eyewash station for 15 mins. Hold eyelids open. Seek medical aid. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, provide oxygen. |
| Spill (Solid) | Do not sweep (creates dust). Cover with dry lime or soda ash. Scoop into dry container. |
Part 2: Personal Protective Equipment (PPE) Matrix
Philosophy: The goal is to prevent hydrolysis on the body . Standard nitrile gloves provide splash protection but are permeable to some chlorinated organics over time.
PPE Selection Table
| Zone | Equipment | Specification & Rationale |
| Respiratory | Fume Hood | MANDATORY. All weighing and handling must occur inside a certified hood. The lachrymatory nature means even small dust amounts can clear a lab. |
| Hand (Primary) | Nitrile (Double) | Minimum 5 mil thickness. Double-gloving is required. The outer glove protects against contamination; the inner glove protects during doffing. |
| Hand (High Risk) | Silver Shield / Laminate | Required for solution handling. If dissolved in penetrating solvents (e.g., DCM, THF), nitrile degrades. Use Silver Shield liners under nitrile for dexterity [3]. |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient due to HCl gas generation. Unvented or indirect-vented goggles prevent gas contact with eyes. |
| Body | Lab Coat + Apron | Standard cotton lab coat. Add a chemical-resistant rubber apron if handling large scale (>10g) reactions to prevent soak-through. |
Part 3: Hazard Mechanism & Visualization
The following diagram illustrates the hydrolysis pathway that dictates safety protocols. The "Danger Zone" is the generation of HCl gas upon contact with ambient moisture or biological tissue.
Figure 1: Hydrolysis mechanism. Note that HCl is generated stoichiometrically with the carboxylic acid product, posing an inhalation and burn risk.
Part 4: Operational Protocols
A. Weighing & Transfer (The "Dry" Chain)
Context: Acid chlorides hydrolyze in air. Speed and moisture exclusion are critical for reagent purity and safety.
-
Preparation: Pre-dry all glassware (flasks, spatulas) in an oven (>120°C) or flame-dry under vacuum.
-
Atmosphere: Ideally, weigh inside a glovebox. If using a fume hood, blanket the balance with a gentle stream of Nitrogen or Argon.
-
Transfer:
-
Do NOT use metal spatulas if they are rusty or wet. Use porcelain or glass if possible, or clean stainless steel.
-
Weigh into a tared vial with a cap. Never weigh directly onto weighing paper (static can scatter lachrymatory dust).
-
Close the reagent bottle immediately. Wrap the cap with Parafilm if storing for long periods to prevent moisture ingress [4].
-
B. Reaction Setup
Context: Typical Schotten-Baumann or Friedel-Crafts acylations.
-
Solvent Choice: Use anhydrous solvents (DCM, THF, Toluene). Wet solvents will consume the reagent and generate HCl gas, potentially over-pressurizing the vessel.
-
Base Trap: If the reaction does not include an internal base (like Pyridine/TEA) to scavenge HCl, the reaction vessel must be vented through a scrubber (e.g., a funnel inverted over aqueous NaOH) or into the fume hood exhaust—never sealed tight [5].
C. Quenching & Disposal (The "Controlled Kill")
Context: Never dump active acid chloride into a waste container. It may pressurize the drum.
Step-by-Step Quenching Protocol:
-
Cooling: Place the reaction vessel or residue flask in an ice-water bath (0°C).
-
Dilution: Dilute the residue with an inert solvent (e.g., DCM or Toluene) if it is concentrated.
-
The Kill:
-
Option A (Esterification - Gentler): Slowly add Methanol or Ethanol . This converts the acid chloride to the methyl/ethyl ester and HCl. This is less violent than water.
-
Option B (Hydrolysis - Aggressive): Add Ice (not liquid water) slowly. The phase change of melting ice absorbs the heat of hydrolysis.
-
-
Neutralization: Once the exotherm subsides, slowly add saturated Sodium Bicarbonate (
) solution.-
Warning: This releases
gas. Add dropwise to prevent foaming over.
-
-
Verification: Check pH is neutral (pH 6-8).
-
Disposal: Separate organic and aqueous layers. Dispose of organic layer as "Halogenated Organic Waste." Aqueous layer can go to "Aqueous Waste" (check local EHS regulations).
Part 5: Emergency Response Flowchart
Figure 2: Emergency response decision tree. Note the critical step of brushing off dry solid before wetting skin to minimize acid burns.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 4-Methoxycinnamoyl chloride. Retrieved from
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Methoxycinnamoyl chloride. Retrieved from
-
Ansell. (2022). Chemical Permeation & Degradation Resistance Guide. Retrieved from
-
Not Voodoo. (2025). Techniques: Handling Air-Sensitive Reagents. University of Rochester. Retrieved from
-
University of California, Los Angeles (UCLA). (2018). Standard Operating Procedure: Acid Chlorides. Retrieved from
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
